molecular formula C12H12ClN B3350992 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 32570-13-1

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B3350992
CAS No.: 32570-13-1
M. Wt: 205.68 g/mol
InChI Key: IYROTROGAVWCEW-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS 32570-13-1) is a chemical compound with the molecular formula C12H12ClN and a molecular weight of 205.68 . It belongs to the class of pyrrole derivatives, which are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities . This specific pyrrole compound serves as a key synthetic intermediate and a core structural motif in the design and development of novel anti-infective agents. Research highlights its relevance in the search for new therapeutics against Mycobacterium tuberculosis . The pyrrole ring system is a common feature in compounds evaluated for their anti-tubercular activity, sometimes targeting essential bacterial systems such as the ClpP1P2 protease—a validated target for combating drug-resistant strains of tuberculosis . The structural versatility of the 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole scaffold allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize potency . Application Note: This product is intended for research purposes as a building block or reference standard in pharmaceutical development, particularly in infectious disease research. Safety Note: For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYROTROGAVWCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole PubChem CID 2442320 data

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide on 1-[(2-Chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole (PubChem CID 2442320)

Executive Summary: As a Senior Application Scientist, precision in chemical identity and mechanistic understanding is paramount. Note on Chemical Nomenclature: While frequently queried as 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, the exact structural identity corresponding to PubChem CID 2442320 is the N-benzyl derivative: 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole [1]. This whitepaper provides a comprehensive technical analysis of CID 2442320, exploring its physicochemical profile, the mechanistic rationale behind its synthesis via the Paal-Knorr condensation, and its pharmacological significance as a stable pyrrole scaffold.

Chemical Identity and Physicochemical Profiling

CID 2442320 represents a highly lipophilic, electron-rich heteroaromatic system. The presence of the 2-chlorobenzyl group at the N1 position significantly alters the steric and electronic landscape of the 2,5-dimethylpyrrole core, enhancing its stability against auto-oxidation compared to unsubstituted pyrroles.

Table 1: Core Chemical Identifiers and Properties

Property Value
Compound Name 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole
PubChem CID 2442320
Molecular Formula C13H14ClN
Monoisotopic Mass 219.08148 Da
Predicted XLogP 3.7

| SMILES | CC1=CC=C(N1CC2=CC=CC=C2Cl)C |

For advanced analytical validation using Ion Mobility-Mass Spectrometry (IM-MS), predictive collision cross-section models provide critical reference points for identifying adducts.

Table 2: Predicted Ion Mobility Collision Cross Section (CCS) Values [1]

Adduct m/z Predicted CCS (Ų)
[M+H]+ 220.08876 147.8
[M+Na]+ 242.07070 158.5
[M-H]- 218.07420 153.6

| [M+NH4]+ | 237.11530 | 168.2 |

Synthetic Methodology: The Paal-Knorr Condensation

The synthesis of CID 2442320 relies on the classic Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (2-chlorobenzylamine)[2].

Mechanistic Causality & Experimental Choices:

  • Acid Catalysis: 3 is utilized as both the solvent and the catalyst[3]. It provides an optimal pH (approx. 4.5–5.5) that is acidic enough to activate the carbonyl groups of 2,5-hexanedione for nucleophilic attack, but not so acidic that the primary amine becomes fully protonated and non-nucleophilic.

  • Thermodynamic Driving Force: The reaction proceeds through a hemiaminal intermediate, followed by intramolecular cyclization. The removal of two equivalents of water is the thermodynamic driving force for aromatization. Applying heat ensures the irreversible formation of the pyrrole ring.

  • Inert Atmosphere: Although N-substituted pyrroles are more stable than their N-H counterparts, the electron-rich nature of the 2,5-dimethylpyrrole core makes it susceptible to radical-mediated auto-oxidation and polymerization. Conducting the reaction under nitrogen or argon mitigates this degradation[3].

PaalKnorr A 2,5-Hexanedione (1,4-Diketone) C Hemiaminal Intermediate A->C Nucleophilic Attack B 2-Chlorobenzylamine (Primary Amine) B->C H+ Catalyst D Bis-hemiaminal Cyclization C->D Intramolecular Attack E CID 2442320 (N-Substituted Pyrrole) D->E -2 H2O Dehydration

Logical flow of the Paal-Knorr synthesis mechanism for CID 2442320.

Experimental Protocol: Synthesis and Isolation

This self-validating protocol ensures high yield and purity by systematically eliminating byproducts and driving the equilibrium toward the aromatic product.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2,5-hexanedione and 1.05 equivalents of 2-chlorobenzylamine in glacial acetic acid (approx. 0.5 M concentration). Causality: The slight excess of amine ensures complete consumption of the diketone, which is harder to separate from the product later.

  • Cyclodehydration: Attach a reflux condenser and heat the mixture to 100–110°C for 2 to 4 hours. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2) or LC-MS until the diketone spot is fully consumed.

  • Quenching: Cool the reaction to room temperature. Pour the mixture into crushed ice and slowly neutralize with saturated aqueous sodium bicarbonate (NaHCO3) until CO2 evolution ceases. Causality: Neutralization is critical; extracting in the presence of strong acid can lead to pyrrole polymerization during solvent evaporation[3].

  • Extraction & Washing: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual water and water-soluble impurities, then dry over anhydrous sodium sulfate (Na2SO4).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude dark oil via silica gel flash chromatography or vacuum distillation to yield the pure 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole. Store the product in an amber vial under nitrogen at 4°C to prevent light- and oxygen-induced degradation[3].

Protocol S1 Step 1: Reagent Prep Equimolar diketone & amine S2 Step 2: Acid Catalysis Glacial Acetic Acid S1->S2 S3 Step 3: Reflux & Dehydration Heat to 100-110°C S2->S3 S4 Step 4: Quench & Extract NaHCO3 / EtOAc S3->S4 S5 Step 5: Purification Column / Distillation S4->S5

Step-by-step experimental workflow for the synthesis of CID 2442320.

Mechanistic Biology & Pharmacological Relevance

The chemistry of 2,5-dimethylpyrroles is deeply intertwined with human toxicology and drug design, providing a fascinating study in structure-activity relationships.

The Neurotoxicity Paradigm: Exposure to n-hexane leads to its metabolic conversion into 2,5-hexanedione. In vivo, this 1,4-diketone undergoes a spontaneous Paal-Knorr condensation with the ε-amino groups of lysine residues on axonal cytoskeleton proteins (neurofilaments). This forms 2,5-dimethylpyrrole adducts, which subsequently undergo oxidative cross-linking, leading to axonal atrophy and peripheral neuropathy[2].

The Pharmacophore Advantage: By pre-synthesizing an N-substituted pyrrole like CID 2442320, the nitrogen atom is covalently blocked by the 2-chlorobenzyl group. This structural design prevents the molecule from participating in the toxic lysine-adduction pathways observed with free 2,5-hexanedione[2]. Consequently, N-substituted 2,5-dimethylpyrroles serve as highly stable, lipophilic pharmacophores in medicinal chemistry, utilized in the development of anti-inflammatory agents, kinase inhibitors, and lipid-lowering drugs (e.g., the pyrrole core in Atorvastatin)[2].

BioMech A Hexane Exposure B Metabolism to 2,5-Hexanedione A->B C In Vivo Paal-Knorr with Lysine (Neurofilaments) B->C D Protein Cross-linking & Neuropathy C->D E Pre-synthesized N-Substituted Pyrrole (CID 2442320) F Nitrogen Blocked (No Lysine Reaction) E->F Structural Design G Stable Pharmacophore Scaffold F->G Safe Application

Comparison of in vivo 2,5-hexanedione toxicity vs. stable N-substituted pyrrole design.

References

  • Title: 1-[(2-chlorophenyl)
  • Source: orgsyn.
  • Source: nih.

Sources

Introduction: The N-aryl-2,5-dimethylpyrrole Scaffold - A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of N-aryl-2,5-dimethylpyrrole Derivatives

The N-aryl-2,5-dimethylpyrrole core represents a class of heterocyclic compounds of significant interest to the drug development community. The pyrrole ring is a fundamental motif in numerous natural products and synthetic molecules, exhibiting a vast spectrum of biological activities.[1] The strategic placement of two methyl groups at the 2- and 5-positions enhances lipophilicity and metabolic stability, while the N-aryl substituent provides a crucial vector for chemical modification. This allows for the fine-tuning of steric and electronic properties, profoundly influencing the molecule's interaction with biological targets. This guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these promising derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: Building the Foundation

The construction of the N-aryl-2,5-dimethylpyrrole scaffold is most reliably achieved through the Paal-Knorr condensation, a robust and high-yielding reaction.[2] This method's prevalence is due to its operational simplicity and the ready availability of starting materials. Further functionalization, critical for exploring the chemical space and optimizing biological activity, is often accomplished via electrophilic substitution reactions such as the Vilsmeier-Haack formylation.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

The causality behind this protocol's success lies in the acid-catalyzed condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (an aniline derivative). The catalyst facilitates the formation of a hemiaminal, which then undergoes cyclization and dehydration to form the stable aromatic pyrrole ring.

Step-by-Step Methodology: [2][3]

  • Reactant Preparation: In a round-bottom flask, combine the appropriate substituted aniline (2.0 mmol) and 2,5-hexanedione (2.0 mmol).

  • Catalysis: Add a catalytic amount of sulphamic acid (0.1 mmol). The use of a mild, solid acid catalyst like sulphamic acid simplifies the workup procedure compared to mineral acids.[3][4]

  • Reaction: Stir the heterogeneous mixture at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane (3:7) solvent system. The disappearance of the aniline spot and the appearance of a new, less polar product spot indicates reaction completion (typically 1-6 hours).[2]

  • Workup: Upon completion, pour the reaction mixture into ice water (25 mL) to precipitate the product.

  • Isolation and Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure N-aryl-2,5-dimethylpyrrole derivative.[3]

Workflow: Synthesis of N-aryl-2,5-dimethylpyrrole Derivatives

cluster_synthesis Paal-Knorr Condensation cluster_modification Vilsmeier-Haack Formylation Aniline Substituted Aniline Reaction Stir at Room Temp (1-6h) Aniline->Reaction Hexanedione 2,5-Hexanedione Hexanedione->Reaction Catalyst Sulphamic Acid (Catalyst) Catalyst->Reaction Product N-aryl-2,5-dimethylpyrrole Reaction->Product Formylation Heat at 60°C (4h) Product->Formylation in DMF Vilsmeier Vilsmeier-Haack Reagent (POCl3 + DMF) Vilsmeier->Formylation FormylProduct N-aryl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Formylation->FormylProduct cluster_membrane Bacterial Cell Membrane Compound N-arylpyrrole Derivative UPPP Undecaprenyl Pyrophosphate Phosphatase (UPPP) Compound->UPPP UPP Undecaprenyl Pyrophosphate (UPP) Inhibition X UPPP->Inhibition UP Undecaprenyl Phosphate (UP) UPP->UP Dephosphorylation Lipid_II Lipid II Synthesis UP->Lipid_II CellWall Peptidoglycan Cell Wall Lipid_II->CellWall Translocation & Incorporation

Caption: Proposed mechanism of UPPP inhibition by N-arylpyrrole derivatives.

Anticancer Activity

The pyrrole framework is a key structural feature in many anticancer agents. [5]N-aryl-2,5-dimethylpyrrole derivatives leverage this scaffold to inhibit critical pathways involved in tumor growth and proliferation.

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are often overactive in malignant cells. [6]Specific derivatives have been synthesized as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key regulators of angiogenesis and cell proliferation. [7]Others have shown potent inhibition of Lymphocyte-specific kinase (Lck) with IC50 values below 10 nM. [8]* Induction of Apoptosis: By inhibiting these survival pathways, these compounds can induce programmed cell death (apoptosis) in malignant cells, while showing differential sensitivity in normal cells. [7]* Antioxidant Effects: Some derivatives also exhibit antioxidant properties, reducing lipid and protein peroxidation products in inflamed tissues, which can contribute to their overall antitumor activity. [7] Table 2: Anticancer Activity of Selected Pyrrole Derivatives

    Compound ID Target/Cell Line Activity (IC50) Mechanism
    MI-1, D1 EGFR/VEGFR Not specified Competitive Inhibition, Apoptosis Induction
    Series Analogs Lck Kinase < 10 nM Enzyme Inhibition

    | 11 | A549, Hela Cells | 1.2 µM, 0.7 µM | Apoptosis, G2/M Cell Cycle Arrest |

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key driver of numerous diseases. Certain N-aryl-pyrrole derivatives have been shown to possess significant anti-inflammatory and analgesic properties. [9]

  • Mechanism of Action: The primary mechanism investigated is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. [10][11]* Dual Inhibition: Some derivatives act as dual inhibitors of both 15-lipoxygenase (15-LOX) and COX-2, which is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects. [10]* Pharmacological Modulation: The introduction of acetic or propionic acid moieties onto the pyrrole or aryl ring can enhance these activities, a common strategy used in the development of non-steroidal anti-inflammatory drugs (NSAIDs). [9]

Neuroprotective Activity

Emerging research indicates a promising role for pyrrole derivatives in combating neurodegenerative diseases, where oxidative stress is a key pathological factor. [12][13]

  • Antioxidant and Radical Scavenging: N-pyrrolyl hydrazide-hydrazones, a related class, exhibit significant antioxidant activity, maintaining levels of the endogenous antioxidant glutathione (GSH) and reducing lipid peroxidation in in-vitro and in-vivo models. [13][14]* MAO-B Inhibition: The neuroprotective effects are also linked to their ability to inhibit monoamine oxidase-B (MAO-B), a key enzyme in the metabolism of dopamine and certain neurotoxins. [13][14]By inhibiting MAO-B, these compounds can reduce the production of reactive oxygen species (ROS) and mitigate oxidative stress in the brain. [14]* In-Vitro Efficacy: In cellular models, these compounds have shown strong protective effects against neurotoxins like 6-hydroxydopamine (6-OHDA) and H2O2 at low micromolar concentrations. [14][15]

Conclusion and Future Perspectives

The N-aryl-2,5-dimethylpyrrole scaffold is a synthetically accessible and highly versatile core for the development of novel therapeutics. The extensive research into its antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities underscores its privileged status in medicinal chemistry. The ability to systematically modify the N-aryl substituent allows for precise tuning of the pharmacodynamic and pharmacokinetic properties, enabling the optimization of lead compounds for specific therapeutic targets. Future research should focus on elucidating the precise molecular targets for many of the observed activities, expanding in-vivo efficacy and safety studies, and exploring novel derivatives to further enhance potency and selectivity.

References

  • Qandeel, B. M., Mowafy, S., El-Badawy, M. F., Farag, N. A., Yahya, G., & Abouzid, K. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis. Available at: [Link]

  • Touitou, M., Manetti, F., Ribeiro, C. M., Pavan, F. R., Scalacci, N., Zrebna, K., ... & Castagnolo, D. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters, 11(5), 638–644. Available at: [Link]

  • Qandeel, B. M., Mowafy, S., El-Badawy, M. F., Farag, N. A., Yahya, G., & Abouzid, K. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PMC. Available at: [Link]

  • N‐substituted 2,5‐dimethyl pyrrole derivatives and SAR activity. (n.d.). ResearchGate. Available at: [Link]

  • Touitou, M., Manetti, F., Ribeiro, C. M., Pavan, F. R., Scalacci, N., Zrebna, K., ... & Castagnolo, D. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. PubMed. Available at: [Link]

  • Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. (2025). ResearchGate. Available at: [Link]

  • Gorodnyuk, V. I., Prokopets, V. S., Venger, I. O., Chervinska, T. S., Kshanovskyy, O. S., & Vovk, M. V. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. Available at: [Link]

  • Penieres, G., Soto, V., Alvarez, C., Garcia, O., & Garcia, J. G. (n.d.). A New Strategy for the Synthesis of N-Substituted 2,5-DIMETHYLPYRROLES in Heterogeneous Medium. Academia.edu. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. Available at: [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Taylor & Francis Group - Figshare. Available at: [Link]

  • Synthesis and anticonvulsant activities of small n-substituted 2, 5-dimethyl pyrrole and bipyrrole. (2025). ResearchGate. Available at: [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). ResearchGate. Available at: [Link]

  • Thiault, G. A., Le Guen, Y., Boucherle, A., & Walrant, P. (1984). [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model]. PubMed. Available at: [Link]

  • Kemp, G., Bell, D. J., Campo, B., Cross, R., Epie, F., Istvan, E., ... & Winzeler, E. A. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. PMC. Available at: [Link]

  • Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. (2025). ResearchGate. Available at: [Link]

  • Synthesis, antimicrobial and cytotoxic activity of new heterocyclic hybrids based on 2,5-dimethylpyrrole and pyrrole scaffolds. (n.d.). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (2010). PubMed. Available at: [Link]

  • 2,5-dimethylpyrrole. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). Semantic Scholar. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. (2023). MDPI. Available at: [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). ResearchGate. Available at: [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • A QSAR Study on a Series of Pyrrole Derivatives Acting as Lymphocyte- Specific Kinase (Lck) Inhibitors. (n.d.). Bentham Science Publisher. Available at: [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2025). MDPI. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). MDPI. Available at: [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2025). PubMed. Available at: [Link]

  • W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors. (n.d.). ChemRxiv. Available at: [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (2021). MDPI. Available at: [Link]

  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. (n.d.). MDPI. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways to 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, a molecule of interest in medicinal chemistry and materials science. The core of this guide is a detailed exploration of the Paal-Knorr synthesis, the most direct and widely applicable method for the preparation of N-substituted pyrroles. We will delve into the mechanistic underpinnings of this reaction, explore various catalytic systems, and provide a detailed, adaptable experimental protocol.

Introduction: The Significance of the N-Arylpyrrole Moiety

The 1-aryl-2,5-dimethyl-1H-pyrrole scaffold is a privileged structural motif in a diverse range of biologically active compounds and functional materials. The introduction of a 2-chlorophenyl group on the pyrrole nitrogen atom can significantly influence the molecule's conformational preferences and electronic properties, making it a valuable building block in drug discovery programs and for the development of novel organic materials. The synthesis of such compounds with high purity and in good yields is therefore of considerable importance.

The Paal-Knorr Synthesis: A Cornerstone in Pyrrole Chemistry

The Paal-Knorr synthesis, first reported in the 1880s, remains the most common and efficient method for the preparation of pyrroles.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst.[2][3] For the synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, the reactants are 2,5-hexanedione (acetonylacetone) and 2-chloroaniline.

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis is a well-established sequence of nucleophilic attack and dehydration steps.[1] The reaction is generally acid-catalyzed, which serves to activate the carbonyl groups of the 1,4-diketone.

The key steps are:

  • Hemiaminal Formation: The primary amine (2-chloroaniline) performs a nucleophilic attack on one of the protonated carbonyl groups of 2,5-hexanedione to form a hemiaminal intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to the formation of a five-membered cyclic intermediate.

  • Dehydration: The cyclic intermediate undergoes a two-step dehydration process to eliminate two molecules of water, resulting in the formation of the aromatic pyrrole ring.

The ring-closing step is often the rate-determining step of the reaction.

Paal_Knorr_Mechanism diketone 2,5-Hexanedione hemiaminal Hemiaminal Intermediate diketone->hemiaminal + 2-Chloroaniline (Nucleophilic Attack) amine 2-Chloroaniline amine->hemiaminal cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Intramolecular Cyclization product 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole cyclic_intermediate->product - 2 H₂O (Dehydration)

Caption: Generalized mechanism of the Paal-Knorr synthesis for 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole.

The Role of the 2-Chloro Substituent

The presence of a chlorine atom at the ortho position of the aniline ring can influence the reaction in two ways:

  • Electronic Effect: The electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the aniline nitrogen, which can slow down the initial steps of the reaction.

  • Steric Hindrance: The ortho-substituent can sterically hinder the approach of the amine to the carbonyl groups of the diketone, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion.

Despite these factors, the Paal-Knorr reaction is generally robust enough to accommodate a wide range of substituted anilines.

Catalytic Systems for the Paal-Knorr Synthesis

While the Paal-Knorr reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst is generally recommended to improve reaction rates and yields. A variety of catalytic systems have been employed, ranging from classical Brønsted and Lewis acids to more modern, environmentally benign alternatives.

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids HCl, H₂SO₄, p-TsOH, Acetic AcidReadily available, inexpensive.Can be harsh, leading to side reactions or degradation of sensitive substrates.
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃, ZnCl₂, BF₃·Et₂OMilder than strong Brønsted acids, can be more selective.Can be expensive, may require anhydrous conditions.
Heterogeneous Catalysts Montmorillonite clay, Zeolites, Sulfated zirconiaEasily separable and recyclable, environmentally friendly.May have lower activity than homogeneous catalysts.
"Green" Catalysts β-Cyclodextrin in water[4]Environmentally benign, mild reaction conditions.May require specific substrate compatibility.

For the synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, a weak Brønsted acid such as acetic acid or a Lewis acid catalyst would be a suitable starting point.

Experimental Protocol: A Generalized Paal-Knorr Synthesis

Materials and Reagents
  • 2,5-Hexanedione (Acetonylacetone)

  • 2-Chloroaniline

  • Glacial Acetic Acid (as catalyst and solvent)

  • Ethanol (for recrystallization)

  • Toluene or Xylene (as a higher-boiling solvent alternative)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1.0 equivalent) and 2-chloroaniline (1.0-1.2 equivalents).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (2,5-Hexanedione + 2-Chloroaniline) addition 2. Add Glacial Acetic Acid setup->addition reflux 3. Heat to Reflux (Monitor by TLC) addition->reflux cool 4. Cool and Quench (Ice-water) reflux->cool neutralize 5. Neutralize (NaHCO₃) cool->neutralize extract 6. Extract (Organic Solvent) neutralize->extract dry 7. Dry and Evaporate extract->dry purify 8. Purify (Chromatography/Recrystallization) dry->purify

Caption: A typical experimental workflow for the Paal-Knorr synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole.

Characterization of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the pyrrole protons, the methyl groups, and the protons of the 2-chlorophenyl ring.

    • ¹³C NMR will provide information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point or Boiling Point Determination: To assess the purity of the final product.

Alternative Synthetic Pathways

While the Paal-Knorr synthesis is the most direct route, other methods for the synthesis of N-substituted pyrroles exist, although they may be less practical for this specific target. These include:

  • Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino-ketone with a β-ketoester.[1]

  • Hantzsch Pyrrole Synthesis: This involves the reaction of an α-halo-ketone with a β-ketoester and ammonia or a primary amine.

  • Modern Transition-Metal-Catalyzed Methods: A variety of cross-coupling and cyclization reactions have been developed for pyrrole synthesis, often offering milder reaction conditions and broader functional group tolerance.

For the synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, the Paal-Knorr reaction remains the most straightforward and cost-effective approach.

Conclusion

The synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is most effectively achieved through the Paal-Knorr condensation of 2,5-hexanedione and 2-chloroaniline. This guide has provided a detailed overview of the reaction mechanism, the influence of the ortho-chloro substituent, various catalytic systems, and a generalized experimental protocol. While a specific, optimized procedure for this exact molecule is not widely published, the information presented herein provides a solid foundation for researchers to successfully synthesize and characterize this valuable compound. As with any chemical synthesis, careful optimization of reaction conditions and thorough product characterization are paramount to achieving reliable and reproducible results.

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Duan, F. J., et al. An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 713-716. [Link]

  • Dumitrascu, F., et al. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5529. [Link]

  • Bijev, A., et al. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(23), 5039. [Link]

  • PubChemLite. 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1h-pyrrole. [Link]

  • Jahnavi, V., et al. A review article on biological importance of pyrrole. World Journal of Pharmaceutical Research, 12(7), 998-1018. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Wang, Q., et al. Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Nature Communications, 13(1), 711. [Link]

  • PubChem. 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. [Link]

  • Koca, M., et al. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • NIST WebBook. 1H-Pyrrole, 2,5-dimethyl-. [Link]

  • NIST WebBook. 1H-Pyrrole, 2,5-dimethyl-1-phenyl-. [Link]

  • Organic Chemistry Research. An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water. [Link]

  • ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. [Link]

  • Current World Environment. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. [Link]

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An In-Depth Technical Guide to the Safety and Toxicity Profile of 2,4-Diamino-6-chloropyrimidine 3-oxide (CAS 32570-13-1)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-chloropyrimidine 3-oxide is a substituted pyrimidine derivative with the CAS Registry Number 32570-13-1. Structurally, it is characterized by a pyrimidine core with two amino groups, a chlorine substituent, and an N-oxide functional group. This compound is of significant interest to researchers in medicinal chemistry and drug development, primarily as a key intermediate in the synthesis of various pharmacologically active molecules.[1] Notably, it is recognized as an impurity of Minoxidil, a well-known antihypertensive and antialopecia agent.[1] Its presence as a synthetic precursor and a pharmaceutical impurity necessitates a thorough understanding of its safety and toxicological profile to ensure safe handling and to control its levels in final drug products.

This guide provides a comprehensive overview of the available safety data for 2,4-Diamino-6-chloropyrimidine 3-oxide, outlines its known and potential hazards, and presents a strategic workflow for a comprehensive toxicological evaluation in the absence of complete data.

Physicochemical Properties and Identification

A summary of the key identifiers and physicochemical properties for 2,4-Diamino-6-chloropyrimidine 3-oxide is presented in Table 1.

PropertyValueSource(s)
CAS Number 32570-13-1 (also cited as 35139-67-4)[2]
Molecular Formula C₄H₅ClN₄O[1]
IUPAC Name 2,4-Diamino-6-chloropyrimidine-3-oxide[2]
Appearance Typically a solid at room temperature; may be a pale yellow crystalline powder.[1][3]
Solubility Expected to be soluble in polar solvents due to its polar functional groups.[1]

Safety Data Sheet (SDS) and Hazard Profile

The available Safety Data Sheet for 2,4-Diamino-6-chloropyrimidine 3-oxide provides foundational, albeit incomplete, safety information. The primary hazards identified are related to irritation and potential for harm upon exposure. A significant data gap exists in the public domain regarding its detailed toxicological properties.

GHS Hazard Identification (Inferred)

While a comprehensive GHS classification is not consistently available, based on the data for the closely related precursor, 2,4-diamino-6-chloropyrimidine (CAS 156-83-2), the following hazards can be anticipated for the N-oxide derivative:

  • Acute Oral Toxicity: Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

It is crucial to handle this compound with the assumption that it carries these risks until empirical data for the N-oxide becomes available.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are paramount to minimizing exposure risks.

Precautions for Safe Handling:

  • Handle in a well-ventilated area to avoid the formation of dust and aerosols.[6]

  • Avoid contact with skin and eyes.[6]

  • Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[6]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

Conditions for Safe Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Personal Protective Equipment (PPE) Workflow:

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entry into Lab Area engineering_controls Ensure adequate ventilation (Fume hood recommended) start->engineering_controls ppe_donning Don Personal Protective Equipment engineering_controls->ppe_donning hand_protection Wear chemical-resistant gloves (e.g., Nitrile) ppe_donning->hand_protection eye_protection Wear safety goggles with side-shields ppe_donning->eye_protection body_protection Wear a lab coat ppe_donning->body_protection handling Handle Compound hand_protection->handling eye_protection->handling respiratory_protection Consider respirator if dust is generated body_protection->respiratory_protection respiratory_protection->handling decontamination Decontaminate surfaces and equipment handling->decontamination ppe_doffing Remove PPE in correct order decontamination->ppe_doffing hand_washing Wash hands thoroughly ppe_doffing->hand_washing exit Exit Lab Area hand_washing->exit

Caption: PPE protocol for handling 2,4-Diamino-6-chloropyrimidine 3-oxide.

Toxicological Profile: Data Gaps and Surrogate Analysis

A comprehensive toxicological profile for 2,4-Diamino-6-chloropyrimidine 3-oxide is not publicly available. The SDS from ECHEMI indicates "no data available" for critical endpoints such as acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and STOT-single exposure.[6]

In the absence of direct data, a common practice in toxicological risk assessment is to consider data from structurally similar compounds. The immediate precursor, 2,4-Diamino-6-chloropyrimidine (CAS 156-83-2), serves as the most relevant surrogate.

Table 2: Toxicological Data for 2,4-Diamino-6-chloropyrimidine (CAS 156-83-2) (Surrogate)

Toxicological EndpointObservationClassificationSource(s)
Acute Oral Toxicity Harmful if swallowed.Category 4[4][5]
Skin Corrosion/Irritation Causes skin irritation.Category 2[4][5]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.Category 2[4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory system irritation.Category 3[4][5]

The N-oxide functional group in the target molecule can potentially alter its toxicological profile. N-oxidation can either detoxify a compound or, in some cases, create a more reactive metabolite. Therefore, while the surrogate data is informative for preliminary hazard assessment, it is not a substitute for empirical testing of the compound itself.

Proposed Toxicological Evaluation Workflow

For a compound with limited toxicological data that is intended for use in research and development, a tiered approach to toxicity testing is recommended. This approach aligns with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and emphasizes a reduction in animal testing where possible.

Step-by-Step Experimental Protocol
  • In Silico and In Vitro Assessment (Tier 1):

    • Genotoxicity:

      • Ames Test (OECD TG 471): A bacterial reverse mutation test to assess mutagenic potential. This is a standard initial screening assay.

      • In Vitro Micronucleus Test (OECD TG 487): To detect chromosomal damage in mammalian cells.

    • Cytotoxicity:

      • Neutral Red Uptake (NRU) Assay (OECD TG 432): To determine the cytotoxicity of the compound in cell culture, which can provide an estimate for starting doses in acute oral toxicity studies.[7]

    • Skin and Eye Irritation:

      • In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439): Uses a 3D skin model to assess skin irritation potential.

      • In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492): To assess the potential for eye irritation.

  • In Vivo Acute Toxicity Assessment (Tier 2):

    • Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425): If necessary based on exposure potential, this method is used to determine the LD50 value while minimizing the number of animals used.[8]

    • Acute Dermal and Inhalation Toxicity (OECD TGs 402 and 403): To be considered if dermal or inhalation exposure is a significant risk.

  • Repeated-Dose Toxicity Assessment (Tier 3):

    • 28-Day or 90-Day Repeated Dose Toxicity Study in Rodents (OECD TGs 407 or 408): To evaluate the effects of repeated exposure, identify target organs, and determine a No-Observed-Adverse-Effect Level (NOAEL). These studies involve daily administration of the compound and monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology.

Toxicity_Workflow cluster_workflow Toxicological Evaluation Workflow start Test Compound: CAS 32570-13-1 tier1 Tier 1: In Vitro & In Silico start->tier1 genotoxicity Genotoxicity (Ames, Micronucleus) tier1->genotoxicity cytotoxicity Cytotoxicity (e.g., NRU) tier1->cytotoxicity irritation Skin/Eye Irritation (3D Tissue Models) tier1->irritation tier2 Tier 2: In Vivo Acute Studies (if warranted) genotoxicity->tier2 cytotoxicity->tier2 irritation->tier2 acute_oral Acute Oral Toxicity (OECD TG 425) tier2->acute_oral acute_dermal_inhalation Acute Dermal/Inhalation (Route-dependent) tier2->acute_dermal_inhalation tier3 Tier 3: Repeated-Dose Studies (if warranted) acute_oral->tier3 repeated_dose 28- or 90-Day Study (NOAEL determination) tier3->repeated_dose risk_assessment Comprehensive Risk Assessment repeated_dose->risk_assessment

Caption: Tiered approach for toxicological evaluation of novel compounds.

Conclusion

2,4-Diamino-6-chloropyrimidine 3-oxide (CAS 32570-13-1) is a valuable chemical intermediate for which comprehensive public toxicological data is currently lacking. The available safety information and data from its precursor, 2,4-diamino-6-chloropyrimidine, suggest that it should be handled as a compound that is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. For any application beyond small-scale, well-controlled laboratory research, a systematic toxicological evaluation following a tiered, evidence-based approach is essential to fully characterize its safety profile and ensure the protection of researchers and end-users.

References

  • European Chemicals Agency (ECHA). (n.d.). 2,4-Pyrimidinediamine, 6-chloro-, 3-oxide - Registration Dossier. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine.
  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine.
  • European Commission. (2000, May 3). Opinion concerning Diaminopyrimidine oxide (2,4-DPO). SCCNFP/0294/00. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link].

  • Sigma-Aldrich. (2025, August 8). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Applied Sciences, 8(5), 23-28.
  • Sigma-Aldrich. (2025, September 24). Safety Data Sheet.
  • Fisher Scientific. (2010, May 21). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Google Patents. (n.d.). CZ5390A3 - Process for preparing 2,4-diamino-6-piperidylpyrimidine-3-n-oxide.
  • Matsuura, T., et al. (2020). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Journal of Toxicological Sciences, 45(11), 693-705.
  • US EPA. (2025, June 29). Acute Oral Toxicity Up-And-Down-Procedure. Retrieved from [Link]

  • Sumitomo Chemical. (n.d.). Alternative Methods for the Safety Evaluation of Chemicals.
  • European Patent Office. (n.d.). A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.

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Methodological & Application

green chemistry synthesis of N-substituted pyrroles using 2,5-hexanedione

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Green Chemistry Synthesis of N-Substituted Pyrroles via 2,5-Hexanedione

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction: The Shift to Sustainable Heterocyclic Synthesis

Pyrrole derivatives are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs (e.g., Atorvastatin), antiviral agents, and naturally occurring porphyrins[1],[2]. Historically, the Paal-Knorr synthesis—the condensation of 1,4-dicarbonyls like 2,5-hexanedione with primary amines—has been the most reliable method for constructing these heterocycles[1]. However, traditional protocols rely on harsh Brønsted acids (e.g.,


, 

-TsOH), prolonged heating, and volatile organic solvents (VOCs), leading to high environmental factors (E-factors), toxic waste, and the degradation of sensitive functional groups[2].

Modern synthetic chemistry demands adherence to the 12 Principles of Green Chemistry. By leveraging alternative energy sources (mechanochemistry, microwave irradiation) and sustainable reaction media (deep eutectic solvents, bio-based catalysts), researchers can now achieve quantitative yields of N-substituted pyrroles with minimal environmental impact[3],[2]. This guide details the causality, comparative metrics, and step-by-step protocols for these advanced green methodologies.

Mechanistic Causality in Green Paal-Knorr Condensations

The Paal-Knorr condensation requires the nucleophilic attack of a primary amine onto the carbonyl carbons of 2,5-hexanedione. In traditional setups, harsh acids are needed to increase the electrophilicity of the carbonyl carbon. In green methodologies, this activation is achieved through sustainable hydrogen-bond donors or benign organic acids[4].

These green catalysts stabilize the polar transition state of the hemiaminal intermediate without the corrosive nature of mineral acids. This lowers the activation energy sufficiently to allow rapid intramolecular cyclization and subsequent dehydration, even under solvent-free conditions or at room temperature[2],[5].

G A 2,5-Hexanedione + Primary Amine B Carbonyl Activation (Green Acid) A->B C Nucleophilic Attack (Hemiaminal) B->C D Cyclization (Ring Closure) C->D E Dehydration (-2 H2O) D->E F N-Substituted Pyrrole E->F

Mechanistic pathway of the Paal-Knorr condensation yielding N-substituted pyrroles.

Comparative Analysis of Green Methodologies

To select the optimal protocol for your specific substrate, compare the operational parameters of the leading green methodologies below. All data reflects the condensation of 2,5-hexanedione with primary amines[6],[7],[1],[5].

MethodologyCatalyst / PromoterSolvent SystemTemperatureReaction TimeTypical Yield
Mechanochemical Citric Acid (10 mol%)Solvent-FreeRoom Temp15 min85–98%
Deep Eutectic Solvent DMU / L-(+)-Tartaric AcidDES (Dual Role)70 °C5–15 min88–96%
Microwave-Assisted [HMIM][HSO4] or NBSSolvent-Free100 °C3–25 min81–97%
Bio-Based Catalysis Apple Juice (Ascorbic Acid)Water / Solvent-FreeRT to 50 °C30–60 min~91%

Validated Experimental Protocols

Protocol A: Mechanochemical (Ball-Milling) Synthesis

Causality: Mechanochemistry utilizes kinetic energy (friction and impact) to overcome activation barriers. By performing the reaction in a ball mill, the local concentration of reagents is maximized, driving the bimolecular condensation forward without any solvent[6]. Citric acid acts as a benign, biomass-derived proton source that facilitates carbonyl activation[6].

Step-by-Step Methodology:

  • Preparation: Equip a stainless-steel milling jar with stainless-steel balls.

  • Reagent Loading: Add 2,5-hexanedione (1.0 equiv, e.g., 2.7 mmol) and the desired primary amine (1.1 equiv) to the jar[6].

  • Catalyst Addition: Add biosourced citric acid (10 mol%) as the green catalyst[6].

  • Milling: Secure the jar and mill the mixture at a frequency of 30 Hz for 15 minutes[6].

  • Workup (Self-Validation): Extract the resulting paste with a minimal amount of green solvent (e.g., ethyl acetate). Wash with saturated aqueous

    
     to neutralize the citric acid.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Analyze via GC-MS to confirm product mass.
    
Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

Causality: A low-melting mixture of N,N'-dimethylurea (DMU) and L-(+)-tartaric acid (TA) acts as both a solvent and a dual hydrogen-bonding catalyst[7]. The DES network activates the carbonyl groups of 2,5-hexanedione. Upon completion, the addition of water breaks the DES network, precipitating the highly hydrophobic pyrrole product and allowing the DES to be recovered from the aqueous phase[7].

Workflow Step1 Step 1: DES Preparation DMU & Tartaric Acid (70°C) Step2 Step 2: Reagent Addition 2,5-Hexanedione + Amine Step1->Step2 Step3 Step 3: Condensation Stir at 70°C (5-15 min) Step2->Step3 Step4 Step 4: Workup Add H2O, Extract with EtOAc Step3->Step4 Step5 Step 5: Catalyst Recovery Evaporate Aqueous Layer Step4->Step5 Step5->Step1 Recycle DES

Workflow for deep eutectic solvent (DES) mediated synthesis and catalyst recycling.

Step-by-Step Methodology:

  • DES Preparation: Mix DMU and L-(+)-tartaric acid in a 7:3 molar ratio. Heat the mixture at 70 °C until a clear, homogeneous liquid forms[7].

  • Reaction: To the DES, add 2,5-hexanedione (1.0 equiv) and the primary amine (1.0 equiv)[7].

  • Condensation: Stir the mixture at 70 °C for 5–15 minutes. Monitor reaction completion via TLC (Hexane:EtOAc).

  • Workup: Add distilled water to the reaction mixture. The N-substituted pyrrole will separate from the aqueous DES mixture. Extract with ethyl acetate.

  • Recycling: Evaporate the aqueous layer under vacuum to recover the DES. The recovered DES can be reused for up to 4 cycles without significant loss of catalytic activity[4].

Protocol C: Microwave-Assisted Solvent-Free Synthesis

Causality: Microwave irradiation provides rapid, volumetric dielectric heating. When combined with a catalytic amount of an ionic liquid (e.g., [HMIM][


]) or N-bromosuccinimide (NBS), the polar transition states are highly stabilized[3],[5]. This leads to a massive reduction in reaction time and minimizes thermal degradation byproducts[5].

Step-by-Step Methodology:

  • Setup: In a microwave-safe vessel, combine 2,5-hexanedione (1.0 mmol) and the primary amine (1.0 mmol)[3].

  • Catalyst: Add a catalytic amount of [HMIM][

    
    ] (5 mol%) or NBS[3],[5].
    
  • Irradiation: Irradiate the solvent-free mixture in a dedicated laboratory microwave synthesizer at 100 °C for 3–25 minutes[5].

  • Purification: Cool to room temperature, extract with a green solvent, wash with water, and purify via short-pad silica gel filtration if necessary.

Analytical Characterization & Green Metrics

To ensure the integrity of the synthesized N-substituted pyrroles, the following self-validating checks must be performed:

  • NMR Spectroscopy:

    
     NMR validation is straightforward for products derived from 2,5-hexanedione. Look for the characteristic singlet integrating to 2 protons around 
    
    
    
    5.8 ppm, corresponding to the
    
    
    -protons on the pyrrole ring (the
    
    
    -positions are occupied by the methyl groups from the hexanedione). The methyl groups typically appear as a singlet around
    
    
    2.0 ppm.
  • E-Factor Calculation: Calculate the Environmental Factor (

    
    ). The solvent-free mechanochemical and microwave methods typically yield E-factors 
    
    
    
    , representing a massive improvement over traditional batch synthesis in VOCs (
    
    
    ).

References

  • Akelis, L., et al. "Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation." European Journal of Organic Chemistry, 2016. 6

  • BenchChem. "Application Notes and Protocols for Green Synthesis of Pyrrole Derivatives." BenchChem, 2025. 3

  • RSC Advances. "An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture." RSC Publishing, 2021. 7

  • Google Patents. "US12378191B1 - Synthesis of N-substituted pyrroles by green catalyst." Google Patents. 1

  • Academia.edu. "Paal–Knorr synthesis of pyrroles: from conventional to green synthesis." Academia.edu. 2

  • ConnectSci. "Ionic liquid-assisted synthesis of pyrrole derivative: a green and sustainable method." ConnectSci, 2025. 5

  • ResearchGate. "Ascorbic acid as a recyclable organocatalyst for the preparation of pyrroles." ResearchGate. 4

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Application Notes & Protocols: The Strategic Use of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an invaluable scaffold in the design of novel therapeutic agents.[2][3] Compounds incorporating the pyrrole moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial effects.[1][4]

This guide provides a detailed exploration of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole , a key intermediate for building diverse molecular libraries. We will cover its synthesis via the classical Paal-Knorr reaction, provide detailed, field-tested protocols, and illustrate its application in a hypothetical drug discovery workflow. The objective is to equip researchers with the foundational knowledge and practical methodologies to leverage this versatile building block in their research and development programs.

Section 1: Physicochemical & Structural Data

A thorough understanding of the intermediate's properties is critical for its effective use. The table below summarizes the key identifiers and characteristics of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole.

PropertyValueSource
IUPAC Name 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-
CAS Number 32570-13-1[5]
Molecular Formula C₁₂H₁₂ClN[6]
Molecular Weight 205.68 g/mol [5][6]
Appearance (Expected) Off-white to light brown solid/oil-

Section 2: Synthesis Protocol via Paal-Knorr Reaction

The most direct and widely adopted method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, first reported in the 1880s.[7][8] This reaction provides an efficient route to the target intermediate through the condensation of a 1,4-dicarbonyl compound with a primary amine.[9][10]

Principle and Mechanism

The reaction proceeds by the cyclocondensation of 2,5-hexanedione with 2-chloroaniline. The mechanism involves an initial nucleophilic attack by the amine on one of the protonated carbonyl groups to form a hemiaminal.[7] A subsequent intramolecular attack on the second carbonyl group forms a cyclic dihydroxy-pyrrolidine derivative. This intermediate then undergoes acid-catalyzed dehydration to yield the stable, aromatic 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole ring system.[9]

Paal_Knorr_Mechanism Paal-Knorr Synthesis Workflow Reactants 2,5-Hexanedione + 2-Chloroaniline Intermediate Cyclic Hemiaminal Intermediate (Dihydroxypyrrolidine derivative) Reactants->Intermediate Condensation AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->Reactants catalyzes Dehydration Dehydration (-2H₂O) Intermediate->Dehydration Elimination Product 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole Dehydration->Product Aromatization

Caption: Paal-Knorr synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is designed for robustness and high yield. It is imperative to conduct all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents:

  • 2,5-Hexanedione (Reagent Grade, ≥97%)

  • 2-Chloroaniline (Reagent Grade, ≥98%)

  • Glacial Acetic Acid

  • Toluene or Xylene (Anhydrous)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC Grade, for chromatography)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-hexanedione (11.4 g, 0.1 mol, 1.0 eq) and toluene (100 mL).

  • Addition of Amine: Add 2-chloroaniline (12.75 g, 0.1 mol, 1.0 eq) to the flask, followed by glacial acetic acid (5 mL) to catalyze the reaction.[10] The use of a weak acid accelerates the cyclization while minimizing side reactions like furan formation.[10]

  • Reflux: Heat the reaction mixture to reflux (approx. 110-120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete (disappearance of starting materials by TLC), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acetic acid, followed by water (50 mL), and finally brine (50 mL).

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 100% hexane). The product typically elutes at a low polarity.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole as a pale yellow oil or low-melting solid.

Expected Results & Characterization
ParameterExpected Value
Yield 75-90%
Purity (by HPLC/GC) >98%
¹H NMR (CDCl₃, 400 MHz) δ ~7.5 (m, Ar-H), ~7.3 (m, Ar-H), ~5.9 (s, 2H, pyrrole-H), ~2.0 (s, 6H, CH₃)
Mass Spec (EI) m/z 205 [M]⁺, 207 [M+2]⁺ (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl)[11]

Section 3: Application in a Drug Discovery Workflow

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole serves as an excellent starting point for generating a library of novel compounds for biological screening. The pyrrole ring can be functionalized, most commonly via electrophilic substitution at the 3- and 4-positions, to introduce new pharmacophores and modulate activity.

Rationale for Derivatization

Derivatives of N-aryl pyrroles are known to possess potent biological activities. For instance, studies have shown that certain 1,5-diarylpyrrole derivatives act as selective COX-2 inhibitors, a key target for anti-inflammatory drugs.[12] The presence of the 2-chlorophenyl group provides a specific steric and electronic profile that can be exploited for targeted drug design.

Drug_Discovery_Workflow Drug Discovery & Development Pipeline Start Intermediate: 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole Deriv Chemical Derivatization (e.g., Vilsmeier-Haack, Acylation) Start->Deriv Library Compound Library (Diverse Pyrrole Derivatives) Deriv->Library Screening High-Throughput Screening (e.g., COX-2 Inhibition Assay) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Sources

protocol for testing COX-2 inhibition of pyrrole derivatives in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: In Vitro Protocol for Assessing COX-2 Inhibition by Pyrrole Derivatives

Introduction: The Pursuit of Selective Inflammation Control

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade.[1][2][] While its counterpart, COX-1, is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining, COX-2 is an inducible enzyme whose expression significantly increases at sites of inflammation.[][4] COX-2 catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor to prostaglandins (like PGE2) that mediate pain and inflammation.[1][5]

Consequently, selective inhibition of COX-2 over COX-1 is a cornerstone of modern anti-inflammatory drug development, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[4][6][7] Pyrrole derivatives have emerged as a promising class of heterocyclic compounds, with many demonstrating potent and selective COX-2 inhibitory activity.[8][9][10] This guide provides detailed in vitro protocols for researchers, scientists, and drug development professionals to accurately screen and characterize the COX-2 inhibitory potential of novel pyrrole derivatives.

Biochemical Principle of COX-2 Inhibition Assays

The most common in vitro methods for assessing COX-2 inhibition measure the peroxidase activity of the enzyme.[11][12] The cyclooxygenase component first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. This peroxidase activity can be monitored colorimetrically or fluorometrically using a suitable probe that gets oxidized during the reduction of PGG2, producing a measurable signal.[2][13][14] The presence of a COX-2 inhibitor reduces the production of PGG2, thereby decreasing the rate of signal generation. This change in signal is directly proportional to the inhibitory activity of the test compound.

Alternatively, cell-based assays provide a more physiologically relevant context by measuring the downstream product, Prostaglandin E2 (PGE2), in cells stimulated to express COX-2.[15] Inhibition is quantified by measuring the reduction of PGE2 in the cell supernatant using methods like an enzyme-linked immunosorbent assay (ELISA).[16][17][18]

Visualized Pathway: COX-2 Catalysis and Inhibition

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate PGG2 Prostaglandin G2 (PGG2) COX2_Enzyme->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain) PGH2->Prostaglandins Isomerases Inhibitor Pyrrole Derivative (Test Compound) Inhibitor->COX2_Enzyme Inhibition

Caption: COX-2 converts arachidonic acid to pro-inflammatory prostaglandins.

Protocol 1: Fluorometric COX-2 Inhibitor Screening (Enzyme-Based)

This protocol outlines a high-throughput method to directly measure the inhibition of purified recombinant human COX-2. It is based on the detection of PGG2, an intermediate product, using a fluorescent probe.[13][14]

Materials and Reagents
  • Recombinant Human COX-2 Enzyme[13][14]

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[11]

  • COX Probe (e.g., Amplex™ Red)[5]

  • COX Cofactor (e.g., Heme)[11][19]

  • Arachidonic Acid (Substrate)[5]

  • Pyrrole Derivatives (Test Compounds)

  • Celecoxib (Positive Control Inhibitor)[13][14]

  • Dimethyl Sulfoxide (DMSO, Vehicle Solvent)

  • 96-well black, flat-bottom microplate[5]

  • Fluorescence microplate reader (Excitation/Emission = 535/587 nm)[13][14]

Experimental Workflow: Enzyme-Based Assay

Workflow A 1. Prepare Reagents (Enzyme, Buffer, Inhibitors) B 2. Dispense Controls & Test Compounds (10 µL/well) A->B C 3. Prepare & Add Reaction Mix (Enzyme, Probe, Cofactor) (80 µL/well) B->C D 4. Pre-incubate Plate C->D E 5. Initiate Reaction (Add Arachidonic Acid, 10 µL/well) D->E F 6. Measure Fluorescence Kinetically E->F G 7. Analyze Data (Calculate % Inhibition, IC50) F->G

Caption: General workflow for the in vitro COX-2 fluorometric screening assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Thaw all reagents on ice. Reconstitute the COX-2 enzyme according to the manufacturer's instructions (e.g., with sterile water to a stock concentration) and keep on ice.[2][13]

    • Prepare a stock solution of your pyrrole derivatives in 100% DMSO. Then, create a serial dilution series (e.g., 10 concentrations) at 10-fold the final desired concentration using the COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[5][20]

    • Prepare a 10X serial dilution of Celecoxib in the same manner to serve as a positive control.[14]

    • Prepare the Arachidonic Acid working solution according to the kit manufacturer's protocol. This often involves initial reconstitution in ethanol followed by dilution in NaOH and then water.[14][21]

  • Assay Plate Setup (96-well plate):

    • Test Wells [S]: Add 10 µL of each diluted pyrrole derivative solution.

    • Positive Control [IC]: Add 10 µL of diluted Celecoxib.[15]

    • Enzyme Control (100% Activity) [EC]: Add 10 µL of COX Assay Buffer (containing the same percentage of DMSO as the test wells).[13]

    • Solvent Control [SC] (Optional but Recommended): If the final solvent concentration is a concern, prepare wells with the corresponding solvent concentration to test for interference.[14]

  • Reaction Mix Preparation and Addition:

    • Prepare a master Reaction Mix for the number of wells required. For each well, mix:

      • COX Assay Buffer

      • COX Probe

      • COX Cofactor

      • Reconstituted COX-2 Enzyme

    • Note: The exact volumes should follow the manufacturer's protocol of the specific assay kit being used. A typical volume is 80 µL of Reaction Mix per well.

    • Add 80 µL of the Reaction Mix to each well (S, IC, and EC).

  • Reaction Initiation and Measurement:

    • Pre-set the fluorescence plate reader to a kinetic mode, measuring at Ex/Em = 535/587 nm at 25°C or 37°C.[14][22]

    • Using a multichannel pipette, add 10 µL of the Arachidonic Acid working solution to all wells to initiate the reaction.[15]

    • Immediately begin reading the fluorescence kinetically for 5-10 minutes.[14]

Protocol 2: Cell-Based COX-2 Inhibition Assay (PGE2 Quantification)

This assay measures the ability of pyrrole derivatives to inhibit COX-2 activity within a cellular environment, offering data with higher physiological relevance. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce high levels of COX-2 expression.[15]

Materials and Reagents
  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Pyrrole Derivatives (Test Compounds)

  • Celecoxib (Positive Control)

  • Phosphate-Buffered Saline (PBS)

  • Prostaglandin E2 (PGE2) ELISA Kit[16][17][18]

  • Cell culture plates (24- or 48-well)

Step-by-Step Procedure
  • Cell Seeding:

    • Seed RAW 264.7 cells into a 24-well plate at a density that allows them to reach ~80-90% confluency the next day.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment and COX-2 Induction:

    • The next day, remove the culture medium.

    • Add fresh serum-free medium containing serial dilutions of your pyrrole derivatives or Celecoxib. Include a vehicle control (e.g., 0.1% DMSO).[15]

    • Pre-incubate the cells with the compounds for 1 hour.

    • To induce COX-2 expression, add LPS to all wells (except a non-stimulated control) to a final concentration of 1 µg/mL.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.[15]

  • Supernatant Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cell debris and transfer the clear liquid to a new tube. Store at -80°C until analysis.[15]

  • PGE2 Quantification:

    • Thaw the supernatants on ice.

    • Measure the concentration of PGE2 in each sample using a commercial PGE2 ELISA kit.[16][18] Follow the manufacturer's protocol precisely. This typically involves adding samples and standards to a pre-coated plate, followed by the addition of a detection antibody and substrate.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • For the fluorometric assay, determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.[15]

    • For both assays, calculate the percent inhibition for each compound concentration using the following formula:

    % Inhibition = [ (Activity_EC - Activity_S) / Activity_EC ] * 100

    Where:

    • Activity_EC is the rate or PGE2 concentration of the Enzyme Control (100% activity).

    • Activity_S is the rate or PGE2 concentration in the presence of the test compound.

  • Determine the IC50 Value:

    • The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.[4][15]

Data Presentation

Summarize the quantitative data in a clear, structured table. To assess selectivity, the same assay should be run in parallel using the COX-1 isozyme. The selectivity index (SI) is a critical parameter.[4]

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI) [COX-1 IC50 / COX-2 IC50]
Pyrrole-A2.5>100>40
Pyrrole-B0.885106.3
Celecoxib0.451533.3

A higher Selectivity Index indicates greater selectivity for COX-2.[4]

References

  • Al-Ostath, A., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. PMC. Retrieved from [Link]

  • Assay Genie. (n.d.). Human PGE2 (Prostaglandin E2) ELISA Kit (HUFI04731). Assay Genie. Retrieved from [Link]

  • Singh, S., et al. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC. Retrieved from [Link]

  • ACS Publications. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Retrieved from [Link]

  • MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. Retrieved from [Link]

  • AJMC. (2020). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC. Retrieved from [Link]

  • Waterhouse, P. J., et al. (1999). Development of a method to detect and quantify prostaglandin E2 in pulpal blood from cariously exposed, vital primary molar teeth. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PNAS. Retrieved from [Link]

  • MDPI. (2022). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. Retrieved from [Link]

  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Creative BioMart. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). COX-2 enzyme inhibitory assay of the tested compounds using celecoxib.... ResearchGate. Retrieved from [Link]

  • Khan, Y. S., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Retrieved from [Link]

  • Liu, X., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of prostaglandin-E2 (PGE2) in patients with joint trauma.... ResearchGate. Retrieved from [Link]

Sources

functionalization of carbon black using 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Surface Functionalization of Carbon Black using 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Executive Summary

Topic: Sustainable, covalent functionalization of Carbon Black (CB) with N-aryl pyrrole derivatives. Target Audience: Pharmaceutical Researchers, Materials Scientists, and Drug Delivery Systems (DDS) Engineers.

This guide details the protocol for synthesizing 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole (hereafter referred to as PyC-Cl ) and utilizing it to functionalize Carbon Black via the "Pyrrole Methodology." Unlike traditional oxidative treatments (e.g., HNO₃/H₂SO₄) that degrade the carbon lattice, this approach uses a domino reaction (carbocatalyzed oxidation followed by Diels-Alder cycloaddition) to graft functional groups with high atom economy and zero lattice damage.

Key Value Proposition for Drug Development:

  • Biocompatible Functionalization: Avoids toxic metal catalysts.

  • Modular Surface Engineering: The grafted aryl-chloride moiety serves as a versatile "anchor point" for subsequent bio-conjugation (e.g., via Buchwald-Hartwig or Suzuki-Miyaura coupling) to attach active pharmaceutical ingredients (APIs) or targeting ligands.

  • Model System: Carbon Black serves as a cost-effective model for optimizing functionalization protocols for Carbon Nanotubes (CNTs) and Graphene in drug delivery vectors.

Mechanism of Action

The functionalization relies on the "Pyrrole Methodology" established by Galvagno, Galimberti, et al. It proceeds in two distinct phases:

  • Pre-Synthesis (Paal-Knorr Condensation): The reagent 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is synthesized by condensing 2,5-hexanedione with 2-chloroaniline. This forms the stable pyrrole ring.

  • Surface Functionalization (Domino Reaction):

    • Adsorption: The PyC-Cl molecule adsorbs onto the graphitic surface of the Carbon Black.

    • Carbocatalyzed Oxidation: The Carbon Black surface acts as a catalyst, oxidizing the pyrrole ring in the presence of air/oxygen.

    • Cycloaddition: The activated (oxidized) pyrrole species undergoes a Diels-Alder type cycloaddition with the edges or defects of the graphene layers, forming a stable covalent bond.

Mechanism Reagents 2,5-Hexanedione + 2-Chloroaniline PyC_Syn Paal-Knorr Synthesis (150°C, 2h) Reagents->PyC_Syn PyC_Molecule 1-(2-chlorophenyl)- 2,5-dimethyl-1H-pyrrole (PyC-Cl) PyC_Syn->PyC_Molecule Adsorption Adsorption onto Carbon Black Surface PyC_Molecule->Adsorption Oxidation Carbocatalyzed Oxidation Adsorption->Oxidation Heat + Air DielsAlder [4+2] Cycloaddition (Covalent Bonding) Oxidation->DielsAlder FinalProduct Functionalized CB (CB-PyC-Cl) DielsAlder->FinalProduct

Caption: Mechanistic pathway from precursor synthesis to covalent surface grafting via the Pyrrole Methodology.

Experimental Protocol

Part A: Synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole (PyC-Cl)

Safety Note: 2-Chloroaniline is toxic and a methemoglobin former.[1][2] Handle in a fume hood with nitrile gloves.

Materials:

  • 2,5-Hexanedione (98% purity)

  • 2-Chloroaniline (98% purity)

  • Round-bottom flask (100 mL), magnetic stirrer, reflux condenser.

Procedure:

  • Stoichiometric Mixing: In a 100 mL round-bottom flask, add 2,5-hexanedione (1.14 g, 10 mmol) and 2-chloroaniline (1.27 g, 10 mmol).

    • Note: A slight excess of 2,5-hexanedione (1.05 eq) can be used to ensure full consumption of the toxic aniline.

  • Reaction: Heat the mixture to 120°C for 2–3 hours under magnetic stirring. No solvent is required (neat reaction).

    • Observation: The mixture will turn dark/reddish-brown. Water is generated as a byproduct.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude product in ethyl acetate (50 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine.

    • Wash with saturated NaHCO₃ (2 x 20 mL) and brine.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under vacuum.

  • Verification: Confirm structure via ¹H-NMR (CDCl₃). Look for singlet at ~5.9 ppm (pyrrole ring protons) and singlet at ~2.0 ppm (methyl groups).

Part B: Functionalization of Carbon Black (CB)

Materials:

  • Carbon Black (e.g., N234, N330, or conductive grade).

  • Synthesized PyC-Cl (from Part A).

  • Acetone (for initial mixing).[3]

Procedure:

  • Preparation of Mixture:

    • Dissolve PyC-Cl in a minimum amount of acetone.

    • Add Carbon Black to the solution. Recommended ratio: 10 parts PyC-Cl per 100 parts CB (by weight).

    • Example: 0.1 g PyC-Cl + 1.0 g Carbon Black.

  • Homogenization:

    • Stir the slurry for 30 minutes.

    • Remove the solvent (acetone) using a rotary evaporator or by air drying under a hood until a dry powder is obtained.

  • Thermal Treatment (The Reaction):

    • Place the dry PyC-Cl/CB mixture in an oven or a reaction vessel open to air (oxygen is necessary for the oxidative step).

    • Heat at 150°C for 2 hours .

    • Note: Alternatively, mechanical energy (ball milling) can be used, but thermal treatment is preferred for reproducibility in lab-scale synthesis.

  • Purification (Soxhlet Extraction):

    • To ensure the PyC-Cl is covalently bonded and not just physically adsorbed, perform a Soxhlet extraction using acetone or ethanol for 8–12 hours.

    • Dry the functionalized CB (CB-PyC-Cl) in a vacuum oven at 60°C overnight.

Characterization & Data Interpretation

To validate the protocol, the following analytical techniques are required.

TechniqueParameter to MeasureExpected Result
Thermogravimetric Analysis (TGA) Mass loss between 150°C and 600°C (under N₂)5–10 wt% mass loss corresponds to the decomposition of the grafted PyC-Cl organic layer.
X-Ray Photoelectron Spectroscopy (XPS) Elemental CompositionAppearance of Cl 2p peak (~200 eV) and N 1s peak (~400 eV).
Raman Spectroscopy I_D / I_G RatioSlight increase in I_D/I_G ratio compared to pristine CB, indicating surface modification without disrupting the bulk graphitic structure.
Dispersibility Test Stability in solventsImproved stability in polar aprotic solvents (e.g., DMSO, DMF) due to the polar aryl-chloride functionality.

Workflow Diagram

Workflow cluster_0 Phase 1: Reagent Synthesis cluster_1 Phase 2: Functionalization Step1 Mix 2,5-Hexanedione + 2-Chloroaniline Step2 Heat at 120°C (2h) (Paal-Knorr) Step1->Step2 Step3 Isolate PyC-Cl (Ethyl Acetate Ext.) Step2->Step3 Step4 Mix PyC-Cl + CB in Acetone Step3->Step4 Add to CB Step5 Evaporate Solvent (Dry Powder) Step4->Step5 Step6 Thermal Cure 150°C, 2h, Air Step5->Step6 Step7 Soxhlet Extraction (Remove physisorbed) Step6->Step7 Final Final Step7->Final CB-PyC-Cl Adduct

Caption: Step-by-step experimental workflow for the synthesis and functionalization process.

Application in Drug Development

While Carbon Black is primarily an industrial filler, this protocol is highly relevant for pharmaceutical applications as a proof-of-concept for nanocarrier functionalization .

  • Linker Chemistry: The aryl-chloride (Cl) group on the surface is a "sleeping" handle. It can be activated via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach amines (drugs, proteins) or boronic acids (targeting peptides) under mild conditions.

  • Safety Profile: The "Pyrrole Methodology" is solvent-free (in the curing step) and avoids the use of strong acids (HNO₃), preventing the formation of "carbon debris" (oxidative fragments) that often trigger inflammatory responses in biological systems.

  • Scalability: This method allows for the bulk preparation of functionalized carbon nanomaterials (CNTs, Graphene) for use in biosensors or scaffold materials for tissue engineering.

References

  • Galvagno, B., et al. "Tuning the surface properties of carbon black through the green functionalization with pyrrole compounds." Chemical Engineering Journal, 2023.

  • Barbera, V., et al. "Adducts of Carbon Black with a Biosourced Janus Molecule for Elastomeric Composites." Polymers, 2021.

  • Galimberti, M., et al. "Bio-Based Pyrrole Compounds Containing Sulfur Atoms as Coupling Agents of Carbon Black."[4] Molecules, 2023.[4]

  • Barbera, V., et al. "Carbon Black Functionalized with Serinol Pyrrole to Replace Silica in Elastomeric Composites." Materials, 2024.[3]

Sources

Synthesis of Bis-Pyrroles Utilizing a 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole Precursor: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of bis-pyrroles, a class of compounds with significant potential in medicinal chemistry and materials science. The focus of this guide is the strategic utilization of the 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole precursor. We will first detail the synthesis of this key precursor via the robust Paal-Knorr reaction. Subsequently, we will explore three distinct and powerful catalytic coupling methodologies for the construction of the bis-pyrrole framework: the Ullmann coupling, the Suzuki-Miyaura coupling, and oxidative coupling reactions. This document is designed to be a practical resource, offering not just step-by-step procedures but also the underlying chemical principles and rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Pyrrole and Bis-Pyrrole Motifs

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design, contributing to the biological activity of numerous approved drugs. The strategic linkage of two pyrrole units to form bis-pyrroles further expands the chemical space, leading to molecules with unique three-dimensional structures and electronic properties. These characteristics make bis-pyrroles attractive targets for the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antibacterial drugs, as well as for applications in materials science as organic conductors and dyes.[1][3]

Part 1: Synthesis of the Precursor: 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

The journey to complex bis-pyrroles begins with the efficient synthesis of the core building block. The Paal-Knorr pyrrole synthesis stands as a classic and highly effective method for the construction of N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[2][4][5]

Reaction Principle

The reaction proceeds via the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 2-chloroaniline. The mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2]

Paal_Knorr diketone 2,5-Hexanedione reactants amine 2-Chloroaniline hemiaminal Hemiaminal Intermediate reactants->hemiaminal + H⁺ cyclized Cyclized Intermediate hemiaminal->cyclized - H₂O product 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole cyclized->product - H₂O

Caption: Paal-Knorr synthesis of the precursor.

Detailed Experimental Protocol: Paal-Knorr Synthesis

Materials:

  • 2,5-Hexanedione

  • 2-Chloroaniline

  • Ethanol (or other suitable solvent like methanol or water)[6]

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate Solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary Evaporator

  • Standard Glassware (round-bottom flask, reflux condenser, separatory funnel)

  • Magnetic Stirrer and Hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (1.0 equivalent) and 2-chloroaniline (1.0-1.1 equivalents).

  • Add ethanol as the solvent (a concentration of 0.5-1.0 M is a good starting point).

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole can be purified by flash column chromatography on silica gel if necessary.

ReagentMolar RatioPurpose
2,5-Hexanedione1.01,4-Dicarbonyl source
2-Chloroaniline1.0 - 1.1Amine source
EthanolSolventReaction medium
Glacial Acetic AcidCatalyticAcid catalyst

Table 1: Reagents for Paal-Knorr Synthesis.

Part 2: Synthesis of Bis-Pyrroles from the 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole Precursor

With the precursor in hand, we now turn our attention to the formation of the bis-pyrrole linkage. Three powerful methods are presented here, each with its own advantages and considerations.

Method 1: The Ullmann Coupling

The Ullmann reaction is a classic, copper-mediated coupling of aryl halides to form biaryl compounds.[7][8] In the context of our precursor, the chloro-substituent on the phenyl ring can be activated for coupling.

The traditional Ullmann coupling involves the reaction of an aryl halide with a stoichiometric amount of copper powder at high temperatures.[9] Modern variations often employ catalytic amounts of a copper salt in the presence of a ligand to facilitate the reaction under milder conditions. The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the new C-C bond.[8]

Ullmann_Coupling precursor 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole reactants copper Cu Catalyst oxidative_addition Oxidative Addition Intermediate reactants->oxidative_addition Heat reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination product Bis-pyrrole reductive_elimination->product

Caption: Ullmann coupling for bis-pyrrole synthesis.

Materials:

  • 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

  • Copper powder (activated) or Copper(I) iodide (CuI)

  • High-boiling point solvent (e.g., DMF, NMP, or solvent-free)

  • Ligand (optional, e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)[10]

  • Base (e.g., potassium carbonate)

  • Inert atmosphere (Nitrogen or Argon)

  • High-temperature reaction setup (e.g., Schlenk line, sand bath)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole (1.0 equivalent).

  • Add the copper source (e.g., CuI, 10-20 mol%) and, if used, the ligand (20-40 mol%).

  • Add the base (e.g., potassium carbonate, 2.0 equivalents).

  • Add the high-boiling point solvent (if not a solvent-free reaction).

  • Degas the mixture by several cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction mixture to a high temperature (typically 150-220 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the copper salts, washing with a suitable organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterConditionRationale
Copper SourceCuI (catalytic)Facilitates the coupling reaction.
Ligand1,10-PhenanthrolineCan improve solubility and catalytic activity.
BaseK₂CO₃Neutralizes the generated acid.
SolventDMFHigh boiling point, good for dissolving reactants.
Temperature150-220 °CRequired for the activation of the C-Cl bond.

Table 2: Typical Ullmann Coupling Conditions.

Method 2: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, and it is one of the most versatile and widely used methods for C-C bond formation.[11][12][13]

This reaction involves a catalytic cycle of oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[11] For the synthesis of a symmetrical bis-pyrrole, a self-coupling approach can be envisioned, or a two-step process involving the formation of a pyrrole-boronic acid derivative followed by coupling with another molecule of the chloro-precursor.

Suzuki_Coupling precursor 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole reactants boronic_acid Pyrrole-boronic acid or ester catalyst Pd Catalyst base Base oxidative_addition Oxidative Addition reactants->oxidative_addition Pd(0) transmetalation Transmetalation oxidative_addition->transmetalation + [Pyrrole-B(OR)₂]⁻ reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Bis-pyrrole reductive_elimination->product + Pd(0)

Caption: Suzuki-Miyaura coupling for bis-pyrrole synthesis.

Materials:

  • 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

  • A suitable bis(pinacolato)diboron for borylation, or a pre-formed pyrrole boronic acid/ester.

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

  • Inert atmosphere

Procedure (Two-Step Approach):

Step A: Borylation of the Pyrrole Ring (if necessary)

  • Synthesize a borylated version of the pyrrole precursor. This can often be achieved through a palladium-catalyzed C-H borylation or by lithiation followed by quenching with a boron electrophile.

Step B: Suzuki-Miyaura Coupling

  • In a Schlenk flask under an inert atmosphere, combine the chloro-precursor (1.0 equivalent), the pyrrole-boronic acid derivative (1.0-1.2 equivalents), and the base (2.0-3.0 equivalents).

  • Add the solvent system (e.g., a mixture of dioxane and water).

  • Degas the mixture thoroughly.

  • Add the palladium catalyst (1-5 mol%).

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous sulfate, and concentrate.

  • Purify the product by column chromatography.

ComponentExampleRole
Palladium CatalystPd(dppf)Cl₂Catalyzes the cross-coupling.
BaseCs₂CO₃Activates the boronic acid/ester.
SolventDioxane/H₂OProvides a suitable reaction medium.

Table 3: Key Components for Suzuki-Miyaura Coupling.

Method 3: Oxidative Coupling

Oxidative coupling provides a more direct route to bis-pyrroles by forming a C-C bond between two molecules of the precursor, often through a C-H activation pathway.

This method typically employs a strong oxidizing agent, such as iron(III) chloride (FeCl₃), to generate radical cations from the electron-rich pyrrole rings.[14][15] These radical cations can then couple to form the bis-pyrrole product. The position of the coupling is often directed by the steric and electronic properties of the substituents on the pyrrole ring.

Oxidative_Coupling precursor 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole reactants oxidant Oxidizing Agent (e.g., FeCl₃) radical_cation Pyrrole Radical Cation reactants->radical_cation - e⁻ dimerization Dimerization radical_cation->dimerization product Bis-pyrrole dimerization->product - 2H⁺

Caption: Oxidative coupling for bis-pyrrole synthesis.

Materials:

  • 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

  • Iron(III) chloride (FeCl₃) or another suitable oxidant (e.g., DDQ)[16]

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere

Procedure:

  • Dissolve the 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole precursor in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution or suspension of the oxidizing agent (e.g., FeCl₃, 2.0-2.5 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) or water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous sulfate, and concentrate.

  • Purify the resulting bis-pyrrole by column chromatography.

Part 3: Characterization of Bis-Pyrroles

The successful synthesis of the target bis-pyrrole must be confirmed through rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide key information about the structure. Expect to see signals corresponding to the aromatic protons on the phenyl and pyrrole rings, as well as the methyl group protons. The integration and coupling patterns of the aromatic signals will be crucial for confirming the connectivity of the two pyrrole units.[17][18]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the overall carbon skeleton.[17][19]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized bis-pyrrole, providing definitive confirmation of the product's identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[17]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key absorptions would include C-H stretching from the aromatic and methyl groups, and C=C and C-N stretching from the pyrrole ring.

Conclusion

The synthesis of bis-pyrroles from the 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole precursor offers a versatile platform for the generation of novel molecular architectures with significant potential in drug discovery and materials science. This guide has provided detailed protocols for the synthesis of the key precursor and its subsequent conversion to bis-pyrroles via Ullmann, Suzuki-Miyaura, and oxidative coupling reactions. By understanding the principles and practical considerations outlined herein, researchers are well-equipped to explore the rich chemistry of bis-pyrroles and unlock their potential in various scientific disciplines.

References

  • Liu, Q., et al. (2014). NMR analysis of a series of 1,2-bis(1-R-5-oxo-2,3-dihydro-1H-pyrrol-4-ylidene)ethanes and X-ray crystal structure analysis of the R = mesityl compound. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 965–970. [Link]

  • SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Afanasyev, V. V., et al. (2025). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. ResearchGate. [Link]

  • Aijima, T., et al. (2021). Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. Chemistry – An Asian Journal, 16(18), 2635-2642. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Li, J., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]

  • Donohoe, T. J., et al. (2008). Supplementary Information. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • D'Auria, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4494–4513. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Al-Abed, Y., et al. (2009). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. [Link]

  • Organic Chemistry Portal. A Facile FeCl3/I2-Catalyzed Aerobic Oxidative Coupling Reaction: Synthesis of Tetrasubstituted Imidazoles from Amidines and Chalcones. [Link]

  • Li, J., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. [Link]

  • Organic Chemistry Portal. ullmann reaction - Literature. [Link]

  • Chassaing, S., & Delfourne, E. (2010). 13C NMR discrimination of regioisomeric bispyrroloquinone/bispyrroloiminoquinone ring systems. Magnetic Resonance in Chemistry, 48(1), 9–12. [Link]

  • Zhu, Y., et al. (2015). A Facile FeCl3/I2-Catalyzed Aerobic Oxidative Coupling Reaction: Synthesis of Tetrasubstituted Imidazoles from Amidines and Chalcones. Organic Letters, 17(15), 3872–3875. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(13), 4814–4823. [Link]

  • Sharma, S., et al. (2023). Accelerating innovations in CH activation/functionalization through intricately designed magnetic nanomaterials. Coordination Chemistry Reviews, 475, 214891. [Link]

  • Padmavathi, V., et al. (2008). Synthesis of novel bis heterocycles: Bis pyrroles, pyrrolyl pyrazolines and pyrrolyl isoxazolines. Indian Journal of Chemistry - Section B, 47B(11), 1707–1712. [Link]

  • Abraham, R. J., et al. (1969). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. [Link]

  • Kudryavtsev, A. A., et al. (2012). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 17(12), 14330–14345. [Link]

  • Waldvogel, S. R. (2016). Oxidative Coupling Reactions. FB 09 - Department of Chemistry - AK Waldvogel. [Link]

  • Banti, C. N., & Kourkoumelis, N. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers, 16(4), 517. [Link]

  • Castagnolo, D., et al. (2022). Tapping into the antitubercular potential of 2,5-dimethylpyrroles: a structure-activity relationship interrogation. UCL Discovery. [Link]

Sources

catalytic methods for N-arylation of 2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-arylation of pyrroles is a fundamental transformation in the synthesis of conducting polymers, optoelectronic materials, and pharmaceutical pharmacophores. While unsubstituted pyrrole is relatively facile to arylate, 2,5-dimethylpyrrole (2,5-DMP) presents a distinct challenge due to significant steric hindrance at the reaction center. The methyl groups at the


-positions create 

-strain-like interactions during the reductive elimination step of catalytic cycles.

This Application Note details three validated protocols to overcome this steric barrier:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): Best for unactivated aryl chlorides and complex scaffolds.

  • Copper-Catalyzed Coupling (Modified Ullmann): The robust, cost-effective standard for aryl iodides.

  • Chan-Lam Oxidative Coupling: A mild, aerobic alternative using boronic acids.

Substrate Analysis & Mechanistic Challenges

The primary difficulty in N-arylating 2,5-DMP compared to pyrrole lies in the reductive elimination step.

  • Steric Clash: The ortho-methyl groups of the pyrrole ring clash with the ligands on the metal center and the ortho-hydrogens of the incoming aryl group.

  • Electronic Deactivation: While pyrroles are electron-rich, the N-H bond is relatively acidic (

    
     in DMSO). Deprotonation is feasible, but the resulting nucleophile is sterically shielded.
    

Decision Matrix for Method Selection:

MethodSelection Start Starting Aryl Partner ArylHalide Aryl Halide (Ar-X) Start->ArylHalide Boronic Aryl Boronic Acid (Ar-B(OH)2) Start->Boronic Chloride Aryl Chloride (Ar-Cl) ArylHalide->Chloride Low Reactivity Iodide Aryl Iodide (Ar-I) ArylHalide->Iodide High Reactivity MethodCL METHOD C: Chan-Lam (Oxidative) Boronic->MethodCL Mild/Aerobic MethodPd METHOD A: Pd-Catalysis (Buchwald-Hartwig) Chloride->MethodPd Requires Strong Catalyst MethodCu METHOD B: Cu-Catalysis (Modified Ullmann) Iodide->MethodCu Cost Effective

Figure 1: Strategic decision tree for selecting the optimal catalytic system based on aryl electrophile availability.

Method A: Palladium-Catalyzed Cross-Coupling

Best For: Aryl chlorides, electron-rich aryl halides, and low-temperature requirements. Critical Factor: Ligand Selection. Standard phosphines (PPh3) fail. You must use bulky biaryl phosphines to force the reductive elimination.

Protocol Validation
  • Catalyst:

    
     or precatalysts like XPhos Pd G3.
    
  • Ligand: tBuXPhos or Me4tBuXPhos . These ligands are bulky enough to facilitate the elimination of the sterically crowded product.

  • Base:

    
     (mild) or 
    
    
    
    (strong).
Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • 
       (1.0 mol%)[1]
      
    • tBuXPhos (2.2 mol%) [Ligand:Pd ratio > 1:1 is crucial]

    • Aryl Chloride (1.0 equiv)[2]

    • 2,5-Dimethylpyrrole (1.2 equiv)

    • 
       (2.5 equiv, finely ground)
      
  • Solvent Addition: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Activation: Seal the vial and heat to 100°C for 12–18 hours.

    • Note: For extremely hindered aryl chlorides, raise temperature to 110°C and use t-Amyl alcohol as solvent to improve base solubility.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Method B: Copper-Catalyzed (Modified Ullmann)

Best For: Aryl Iodides/Bromides, large-scale synthesis, cost-sensitive projects. Critical Factor: Ligand Acceleration. "Ligand-free" copper methods often fail with 2,5-DMP due to the high activation energy required. A diamine ligand is mandatory.

Protocol Validation
  • Catalyst: CuI (Copper(I) Iodide).[3]

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) or trans-1,2-cyclohexanediamine .

  • Mechanism: The ligand prevents Cu-aggregation and increases the solubility of the catalytic species.

Step-by-Step Procedure
  • Charging: Charge a Schlenk tube with:

    • CuI (5.0 mol%)

    • 
       or 
      
      
      
      (2.0 equiv)[1]
    • Aryl Iodide (1.0 equiv)[1]

    • 2,5-Dimethylpyrrole (1.2 equiv)

  • Ligand/Solvent: Evacuate and backfill with

    
     (3x). Add:
    
    • Toluene (1.0 mL per mmol substrate).

    • DMEDA (20 mol%).

  • Reaction: Seal and heat to 110°C for 24 hours.

    • Why 110°C? The steric bulk of the methyl groups raises the barrier for C-N bond formation significantly compared to unsubstituted pyrrole (which reacts at 80°C).

  • Workup: Dilute with ether, wash with water (to remove copper salts), dry over

    
    , and concentrate.
    

Method C: Chan-Lam Oxidative Coupling

Best For: Late-stage functionalization, boronic acid availability, mild conditions (RT to 60°C). Critical Factor: Oxygen source and sterics. This method is the most sensitive to steric hindrance. It is recommended only for unhindered aryl boronic acids.

Protocol Validation
  • Catalyst:

    
     (Copper(II) acetate).
    
  • Oxidant: Atmospheric Oxygen (

    
     balloon or open air).
    
  • Base: Pyridine or TEA (Triethylamine).

Step-by-Step Procedure
  • Setup: In a round-bottom flask open to air (or connected to an

    
     balloon for faster rates):
    
    • 
       (0.5 – 1.0 equiv). Note: Stoichiometric Cu is often required for hindered pyrroles to drive conversion.
      
    • Aryl Boronic Acid (2.0 equiv).[1]

    • 2,5-Dimethylpyrrole (1.0 equiv).

    • Myristic Acid (0.2 equiv) - Optional additive to stabilize Cu species.

  • Solvent: Add DCM (Dichloromethane) or DCE .

  • Base: Add Pyridine (2.0 equiv).

  • Reaction: Stir vigorously at Room Temperature for 24-48 hours.

    • Observation: The reaction mixture will turn from blue/green to dark brown/black as the reaction proceeds.

  • Workup: Quench with saturated

    
     solution (removes Cu), extract with DCM.
    

Comparative Data Analysis

FeaturePd-Catalysis (Buchwald)Cu-Catalysis (Ullmann)Chan-Lam Coupling
Primary Substrate Aryl Chlorides/BromidesAryl IodidesAryl Boronic Acids
Steric Tolerance High (with tBuXPhos)Medium (requires heat)Low
Temperature 80°C – 110°C110°C+25°C – 60°C
Cost High (

$)
Low ($)Medium (

)
Air Sensitivity Sensitive (Inert atm required)Sensitive (Inert atm required)Air Tolerant
Typical Yield (2,5-DMP) 85-95%70-85%40-60%

Troubleshooting & Optimization

Problem: Low Conversion (<20%)

  • Cause: Catalyst poisoning or insufficient activation energy.

  • Solution (Pd): Switch to BrettPhos Pd G3 . Ensure solvent is strictly anhydrous (water kills the active anionic Pd species).

  • Solution (Cu): Increase temperature to 130°C and switch solvent to DMF or DMSO (higher boiling point, better solubility).

Problem: Product Degradation (Black Tar)

  • Cause: Polymerization of the pyrrole.

  • Solution: 2,5-DMP is acid-sensitive. Ensure the base (

    
    ) is of high quality and the reaction does not become acidic. Add a radical inhibitor (BHT) if suspected radical polymerization occurs during Chan-Lam.
    

Experimental Workflow Diagram:

Workflow Setup Inert Gas Purge (Schlenk/Glovebox) Mix Add Catalyst + Ligand + Base + Substrate Setup->Mix Heat Heat to 110°C (Toluene/Dioxane) Mix->Heat Monitor Monitor via GC-MS (Look for M+) Heat->Monitor Purify Celite Filter -> Flash Column Monitor->Purify

Figure 2: General experimental workflow for metal-catalyzed N-arylation.

References

  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society.[4] Link

    • Foundational text for Cu-diamine c
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling reactions: A user’s guide." Chemical Science. Link

    • Definitive guide on selecting tBuXPhos for hindered substr
  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis. Link

    • Review of Chan-Lam scope and limit
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[4] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles."[4] Journal of the American Chemical Society.[4] Link

    • Specific protocols for hindered heterocycles.

Sources

Troubleshooting & Optimization

improving yield of Paal-Knorr reaction with sterically hindered amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support for Paal-Knorr Reactions with Sterically Hindered Amines

Status: Operational Operator: Senior Application Scientist Subject: Overcoming Steric & Electronic Barriers in 1,4-Dicarbonyl Condensation

Introduction: The "Hindered Amine" Challenge

Welcome. If you are here, your Paal-Knorr reaction likely stalled or resulted in a complex mixture of oligomers.

The Core Problem: The Paal-Knorr reaction relies on the nucleophilic attack of a primary amine on a 1,4-dicarbonyl.[1] When using sterically hindered amines (e.g., tert-butylamine, ortho-substituted anilines) or electron-deficient amines (e.g., sulfonamides), two specific bottlenecks occur:

  • Nucleophilic Stagnation: The initial attack to form the hemiaminal is kinetically retarded by the bulk surrounding the nitrogen.

  • Rotational Barrier: Even if the hemiaminal forms, the molecule must rotate into a specific conformation to cyclize. Bulky groups increase the energy barrier of this rotation, often making the ring-closure the rate-determining step (RDS).

This guide provides three validated workflows to overcome these energy barriers.

Diagnostic Workflow: Select Your Protocol

Do not guess. Use this logic tree to select the reaction conditions best successfully matched to your specific substrate's limitations.

MethodSelection Start START: Analyze Substrate IsAcidSensitive Is the Amine/Dicarbonyl Acid Sensitive? Start->IsAcidSensitive IsThermallyStable Is the Substrate Thermally Stable (>120°C)? IsAcidSensitive->IsThermallyStable NO (Robust) MethodB PROTOCOL B: Sc(OTf)3 Catalysis (Lewis Acid Activation) IsAcidSensitive->MethodB YES (Labile Groups) ExtremeHindrance Is Steric Hindrance Extreme (e.g., t-Butyl)? IsThermallyStable->ExtremeHindrance YES MethodC PROTOCOL C: Montmorillonite K-10 (Heterogeneous/Green) IsThermallyStable->MethodC NO (Decomposition Risk) MethodA PROTOCOL A: Microwave Irradiation (Thermal Activation) ExtremeHindrance->MethodA YES (Needs Energy) ExtremeHindrance->MethodB NO (Moderate Bulk) MethodD PROTOCOL D: Neutral/Silica Support (Mild Conditions)

Figure 1: Decision matrix for selecting the optimal Paal-Knorr protocol based on substrate stability and steric profile.

Critical Mechanism Analysis

To fix the yield, you must understand where the reaction breaks. The Amarnath mechanism (1991) confirms that for hindered amines, the reaction does not proceed via an imine intermediate but rather a hemiaminal that must cyclize.

Mechanism Reactants 1,4-Diketone + Hindered Amine Barrier1 BARRIER 1: Steric repulsion prevents N-attack Reactants->Barrier1 Hemiaminal Hemiaminal Intermediate Barrier2 BARRIER 2: Rotational restriction prevents ring closure Hemiaminal->Barrier2 Cyclization Cyclized Hemiaminal Product Pyrrole Product Cyclization->Product - 2 H2O Barrier1->Hemiaminal Barrier2->Cyclization

Figure 2: The Amarnath mechanistic pathway highlighting the two specific kinetic barriers introduced by steric hindrance.

Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High Energy)

Best for: Extremely hindered amines (e.g., t-butyl amine) and thermally stable substrates.

The Logic: Microwave irradiation provides direct dielectric heating to polar intermediates. This overcomes the high activation energy (


) required for the rotation/cyclization step that thermal heating often fails to reach efficiently.
  • Vessel: 10 mL pressure-rated microwave vial.

  • Stoichiometry: 1.0 equiv 1,4-dicarbonyl + 1.2–3.0 equiv amine.

  • Solvent: Ethanol or Acetic Acid (Polar solvents are required to absorb MW energy).[2]

    • Note: If using non-polar amines, add 10% acetic acid to improve absorption.

  • Conditions:

    • Temperature: 120°C – 150°C.[3]

    • Time: 5 – 20 minutes.

    • Power: Dynamic (Max 250W).

  • Workup: Cool to RT. If product precipitates, filter. If not, remove solvent in vacuo and purify via short silica plug.

Protocol B: Sc(OTf)₃ Catalyzed (Lewis Acid)

Best for: Acid-sensitive substrates or when microwave is unavailable.

The Logic: Scandium(III) triflate is a water-tolerant Lewis acid.[4] It activates the carbonyl oxygen, making it more electrophilic (susceptible to attack) without the harsh pH of HCl or H₂SO₄. It works exceptionally well in solvent-free conditions, maximizing collision frequency.

  • Setup: Round-bottom flask with magnetic stirring.

  • Catalyst: Sc(OTf)₃ (1 mol%).

  • Solvent: Solvent-Free (Neat) is preferred. If solid, use minimal CH₃CN.

  • Procedure:

    • Mix dicarbonyl and amine (1:1.2 ratio).

    • Add catalyst.[2][3][5][6][7][8]

    • Stir at Room Temperature (for moderate hindrance) or 60°C (for high hindrance).

  • Workup: Dilute with EtOAc, wash with water (catalyst stays in aqueous phase and can be recovered), dry organic layer, concentrate.

Protocol C: Montmorillonite K-10 (Heterogeneous)

Best for: Scale-up and Green Chemistry requirements.

The Logic: K-10 clay acts as a dual Brønsted/Lewis acid with a high surface area. It adsorbs water generated during the reaction, driving the equilibrium toward the pyrrole (Le Chatelier’s principle).

  • Ratio: 1 mmol dicarbonyl : 1.1 mmol amine : 0.5 g K-10 Clay.

  • Solvent: Solvent-free or Toluene (if azeotropic removal is desired).

  • Conditions: Stir at RT (mild) or 80°C (hindered).

  • Workup: Simply filter off the clay and evaporate.

Comparative Data: Protocol Efficiency
ParameterConventional Thermal (Reflux)Microwave-Assisted (Protocol A)Sc(OTf)₃ Catalyzed (Protocol B)
Reaction Time 12 – 24 Hours5 – 20 Minutes1 – 3 Hours
Typical Yield 40 – 60%85 – 98%89 – 95%
Steric Tolerance PoorExcellentVery Good
Solvent Req. High (Benzene/Toluene)Low (EtOH/AcOH)None (Neat)
Atom Economy LowHighHigh
Troubleshooting & FAQs

Q: The reaction is stuck at the intermediate (hemiaminal). I see two spots on TLC but no pyrrole.

  • Diagnosis: The dehydration step is failing. Water is poisoning the equilibrium.

  • Fix:

    • Add a chemical drying agent: Molecular Sieves (4Å) or Magnesium Sulfate directly to the reaction.

    • If using Protocol A (MW), increase temperature by 10°C to force the elimination of water.

    • If using thermal heat, switch to a Dean-Stark apparatus with Toluene to physically remove water.

Q: My amine is an HCl salt. Can I use it directly?

  • Diagnosis: Amine salts are not nucleophilic. They must be free-based.

  • Fix: Add 1.0 equiv of Sodium Acetate or Triethylamine to the reaction mixture to liberate the free amine in situ. Note that this generates salts which may require filtration later.

Q: I am getting a black tar instead of a product.

  • Diagnosis: Oxidative polymerization of the 1,4-dicarbonyl (especially if it is a 1,4-dialdehyde) or decomposition due to excessive heat.

  • Fix:

    • Perform the reaction under an inert atmosphere (Nitrogen/Argon).

    • Reduce temperature.[2][7]

    • Switch to Protocol B (Sc(OTf)₃) which operates at lower temperatures than thermal reflux.

Q: Can I use this for 1,4-dialdehydes (unsubstituted)?

  • Diagnosis: These are highly unstable and prone to polymerization.

  • Fix: Use 2,5-dimethoxytetrahydrofuran as a masked precursor. In the presence of acid (Protocol A or C) and water, it hydrolyzes in situ to the 1,4-dialdehyde and reacts immediately with the amine, preventing side reactions.

References
  • Amarnath, V., et al. (1991).[6][9] Mechanism of the Paal-Knorr Pyrrole Synthesis.[1][3][6][9][10][11][12][13] Journal of Organic Chemistry.[14]

  • Minetto, G., et al. (2005).[14][15] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[14] European Journal of Organic Chemistry.[14]

  • Chen, J., et al. (2006). An Approach to the Paal–Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Tetrahedron Letters.[6][7] [6]

  • Banik, B. K., et al. (2004). Microwave-Induced Paal-Knorr Reaction with Ammonium Chloride: Synthesis of Pyrroles.[5] Heterocyclic Letters.[5][7]

  • Polyakov, A. I., et al. (2019). Montmorillonite K-10 Catalyzed Solvent-Free Conversion.[16] Molecules.[1][2][3][5][6][7][8][9][10][12][14]

Sources

preventing oligomerization during 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific application of the Paal-Knorr pyrrole synthesis. Our primary focus will be on understanding and preventing the formation of oligomeric byproducts, a frequent impediment to achieving high yield and purity.

Understanding the Core Synthesis and the Oligomerization Challenge

The synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is typically achieved through the Paal-Knorr reaction, a robust and widely used method for constructing the pyrrole ring.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 2-chloroaniline.[3] The reaction is generally acid-catalyzed, proceeding through the formation of a hemiaminal intermediate, which then undergoes cyclization and dehydration to yield the desired N-substituted pyrrole.[4][5]

While seemingly straightforward, a significant challenge in this synthesis is the propensity for oligomerization. This can occur through several pathways, including the self-condensation of the pyrrole product, particularly under harsh acidic conditions or in the presence of oxygen.[6][7] The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, which can be initiated by protonation of the pyrrole ring itself, leading to chain propagation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, with a focus on preventing oligomerization.

Q1: My reaction mixture turns dark brown or black, and the yield of the desired product is low. What is the likely cause?

A1: A dark, tar-like reaction mixture is a strong indicator of significant oligomerization or polymerization of the pyrrole product.[6] This is often triggered by overly harsh reaction conditions, particularly the use of strong, non-volatile acids at elevated temperatures for prolonged periods.[5] The combination of heat and strong acid can lead to the degradation of the starting materials and the product, as well as catalyze the polymerization of the newly formed pyrrole.

Q2: How can I minimize oligomerization during the reaction?

A2: Minimizing oligomerization hinges on carefully controlling the reaction conditions. Here are several strategies:

  • Choice of Acid Catalyst: Opt for a milder, weak acid like acetic acid, which can effectively catalyze the reaction without promoting extensive oligomerization.[8] Alternatively, the use of Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) or Iron(III) chloride (FeCl₃) under milder conditions has been shown to be effective.[9][10]

  • Reaction Temperature and Time: Avoid excessive heating. Running the reaction at a lower temperature for a slightly longer duration can often provide a better yield of the desired product with fewer byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating after the starting materials have been consumed.[11]

  • Inert Atmosphere: While the initial condensation may not be highly sensitive to oxygen, the resulting pyrrole can be.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative polymerization, especially if the reaction requires extended heating.

Q3: What is the optimal stoichiometry of the reactants?

A3: Typically, a slight excess of the amine (2-chloroaniline) is not necessary, and an equimolar ratio of the 1,4-dicarbonyl compound (2,5-hexanedione) and the amine is a good starting point. A large excess of the amine is generally not required and can complicate purification. The key is to ensure efficient mixing and reaction of the primary reactants.

Q4: Can the choice of solvent influence the extent of oligomerization?

A4: Yes, the solvent can play a role. While polar aprotic solvents are common, some studies have shown that greener solvents like water can be a suitable medium for the Paal-Knorr synthesis, potentially reducing side reactions.[12] For the synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, a solvent that facilitates the dissolution of both reactants at the chosen reaction temperature is ideal. Ethanol or acetic acid itself can often serve as suitable solvents.

Q5: I've managed to reduce the dark coloration, but I'm still getting multiple spots on my TLC, suggesting byproducts. How can I improve the purity?

A5: If oligomerization is still a concern, consider a modified workup procedure. After the reaction is complete, quenching the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate) will neutralize the acid catalyst and prevent further acid-catalyzed side reactions during workup and purification. For purification, column chromatography on silica gel is typically effective for separating the desired pyrrole from oligomeric byproducts and unreacted starting materials.

Experimental Protocols

Standard Protocol (Prone to Oligomerization)

This protocol represents a traditional approach that may lead to the formation of oligomeric byproducts.

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione (1 equivalent) and 2-chloroaniline (1 equivalent).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Optimized Protocol for Minimizing Oligomerization

This protocol incorporates the troubleshooting advice to enhance yield and purity.

  • Inert Atmosphere: Set up a round-bottom flask with a reflux condenser, magnetic stirrer, and a nitrogen or argon inlet.

  • Reactant and Solvent Addition: Add 2,5-hexanedione (1 equivalent) and 2-chloroaniline (1 equivalent) to the flask. Add ethanol as the solvent, followed by a catalytic amount of a milder acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like Sc(OTf)₃ (1-5 mol%).

  • Controlled Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic phase, and concentrate. Purify by column chromatography on silica gel.

Data Presentation

ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Catalyst Glacial Acetic Acid (as solvent)Catalytic p-TsOH or Sc(OTf)₃Milder acid reduces acid-catalyzed oligomerization.[8][10]
Temperature Reflux (~118 °C)60-80 °CLower temperature minimizes thermal degradation and side reactions.
Atmosphere AirInert (N₂ or Ar)Prevents oxidative polymerization of the pyrrole product.[6]
Monitoring Time-basedTLC-basedPrevents unnecessary heating after reaction completion.
Typical Outcome Lower yield, dark color, more byproductsHigher yield, cleaner reaction, higher purityControlled conditions favor the desired reaction pathway.

Visualizing the Reaction and a Troubleshooting Workflow

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2,5-Hexanedione I1 Hemiaminal R1->I1 + Amine R2 2-Chloroaniline R2->I1 I2 Cyclized Intermediate I1->I2 Cyclization P1 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole I2->P1 - 2H₂O

Caption: Paal-Knorr synthesis of the target pyrrole.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield / Dark Reaction Mixture? Check_Conditions Review Reaction Conditions Start->Check_Conditions Yes High_Temp High Temperature? Check_Conditions->High_Temp Strong_Acid Strong Acid? High_Temp->Strong_Acid No Reduce_Temp Lower Reaction Temperature (e.g., 60-80 °C) High_Temp->Reduce_Temp Yes Air_Exposure Reaction open to Air? Strong_Acid->Air_Exposure No Use_Milder_Acid Use Milder Catalyst (e.g., p-TsOH, Sc(OTf)₃) Strong_Acid->Use_Milder_Acid Yes Use_Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Air_Exposure->Use_Inert_Atmosphere Yes Monitor_TLC Monitor by TLC Air_Exposure->Monitor_TLC No Reduce_Temp->Monitor_TLC Use_Milder_Acid->Monitor_TLC Use_Inert_Atmosphere->Monitor_TLC Success Improved Yield and Purity Monitor_TLC->Success

Caption: Decision tree for troubleshooting oligomerization.

References

  • Paal–Knorr synthesis. In: Wikipedia. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Irreversible Protein Labeling by Paal–Knorr Conjugation. PubMed Central. [Link]

  • Does it make sense to freeze pyrrole to stop spontaneous polymerization?. ResearchGate. [Link]

  • Investigation of catalytic effects of the proton and Lewis acids on oligomerization and chemical polymerization of pyrrole. ResearchGate. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. ResearchGate. [Link]

  • Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. PubMed Central. [Link]

  • Investigation of Porphyrin-Forming Reactions. Part 1. Pyrrole + Aldehyde Oligomerization in Two-Step, One-Flask Syntheses of meso-Substituted Porphyrins. ResearchGate. [Link]

  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. [Link]

  • Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. [Link]

  • Preparation of 2,5-dimethyl-1-phenylpyrrole. ResearchGate. [Link]

  • Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment. [Link]

  • Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. PubMed Central. [Link]

  • Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
  • A Facile and Green Approach for One-Pot Synthesis of New Pyrrole Derivatives by Three-Component Reaction Between Pyrrole, Arylglyoxals and Meldrum's Acid. Organic Chemistry Research. [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. [Link]

  • Microwave-induced Reactions for Pyrrole Synthesis. Bentham Science Publishers. [Link]

  • Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]

  • Purification and properties of pyrrole. OpenBU. [Link]

  • Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.

Sources

purification of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole from unreacted 2-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Purification of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole from unreacted 2-chloroaniline[1][2]

Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Urgency: High (Impurity affects biological assay baseline)

Executive Summary

You are attempting to isolate 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole (the "Target") synthesized via the Paal-Knorr reaction.[1] The primary impurity is the starting material, 2-chloroaniline (the "Impurity").

Because the Paal-Knorr reaction converts a basic primary amine (aniline) into a non-basic pyrrole, acid-base extraction is the most efficient, scalable, and self-validating purification method.[1] Chromatography should be reserved as a polishing step only if the extraction fails to achieve >98% purity.

Module 1: The Acid Scavenge Protocol (Primary Workflow)

The Scientific Logic (Why this works)

This purification relies on the massive difference in basicity (


) between the impurity and the product.
CompoundFunctional Group

(Conjugate Acid)
Behavior in 1M HCl
2-Chloroaniline (Impurity)Primary Amine~2.66 [1]Protonates. Becomes ionic (

) and water-soluble.[1]
Target Pyrrole N-Aryl Pyrrole~ -3.8 [2]Remains Neutral. The nitrogen lone pair is part of the aromatic ring.[1] It will not protonate in dilute acid and remains in the organic layer.
Step-by-Step Protocol

Reagents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Saturated NaHCO₃, Brine.[1]

  • Dissolution: Dissolve your crude reaction mixture in EtOAc (recommended) or DCM. Use approximately 10 mL of solvent per gram of crude material.

  • Acid Wash (The Critical Step):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M HCl .

    • Shake vigorously for 2 minutes. Vent frequently.

    • Wait: Allow layers to separate completely.

    • Drain: The aqueous (bottom) layer now contains the 2-chloroaniline hydrochloride salt. Discard this (or save for recovery).

    • Repeat: Perform this acid wash 2 times to ensure quantitative removal of the aniline.

  • Neutralization & Drying:

    • Wash the remaining organic layer once with Saturated NaHCO₃ (to remove trace acid).

    • Wash once with Brine (to remove trapped water).

    • Dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter and concentrate in vacuo.

Workflow Visualization

The following diagram illustrates the decision logic and phase distribution during the extraction process.

ExtractionWorkflow Start Crude Mixture (Pyrrole + Aniline) Dissolve Dissolve in EtOAc Start->Dissolve AddAcid Add 1M HCl (Shake & Vent) Dissolve->AddAcid SepFunnel Separatory Funnel Phase Separation AddAcid->SepFunnel OrgPhase Organic Phase (Contains Target Pyrrole) SepFunnel->OrgPhase Top Layer (EtOAc) AqPhase Aqueous Phase (Contains Aniline-HCl Salt) SepFunnel->AqPhase Bottom Layer (Acid) Wash Wash: NaHCO3 + Brine OrgPhase->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Final Pure Product 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole Dry->Final

Caption: Separation logic for removing basic aniline impurities from non-basic pyrrole targets using pH manipulation.

Module 2: Troubleshooting & FAQs

Q: The acid wash formed a stubborn emulsion. The layers won't separate.

  • Cause: This often happens if the reaction used surfactants or if the density of the organic layer is too close to water (common with chlorinated solvents and heavy anilines).

  • Fix:

    • Add solid NaCl to the mixture to increase the density of the aqueous phase.

    • Filter the entire emulsion through a pad of Celite. This physically breaks the bubbles stabilizing the emulsion.

    • If using DCM, switch to EtOAc for the extraction; the density difference with water is greater.

Q: My product turned black/brown after the acid wash.

  • Cause: Pyrroles are "acid-sensitive" (they can polymerize via the C2/C5 positions).[1] However, 2,5-dimethyl substitution blocks the most reactive sites, making your target relatively stable [3].[1]

  • Fix: Do not prolong the acid exposure. Keep the wash cold (0°C) and limit contact time to <5 minutes. Immediately neutralize with NaHCO₃ after the separation.

Q: I still see a spot on TLC corresponding to the aniline.

  • Diagnosis: The aniline spot (usually lower Rf than pyrrole in Hex/EtOAc) persists.

  • Fix: Your acid was likely consumed. If you had a large excess of aniline, 1M HCl might not have been enough to protonate all of it. Check the pH of the aqueous waste layer. If it is not acidic (pH < 2), add more acid and wash again.

Q: Can I use chromatography instead?

  • Answer: Yes, but it is less efficient.

    • Stationary Phase: Silica Gel (SiO₂).

    • Mobile Phase: 95:5 Hexanes:EtOAc.

    • Issue: Anilines "tail" (streak) on silica due to interaction with acidic silanol groups.

    • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize the silica. This tightens the aniline band, allowing better separation from the pyrrole.

Module 3: Physical Properties & Validation Data[1]

Use the table below to validate your isolated material.

Property2-Chloroaniline (Impurity)Target PyrroleNotes
Molecular Weight 127.57 g/mol ~205.68 g/mol Distinct difference visible in LC-MS.[1]
Physical State Liquid / Low melt solid (-3°C)Solid (Likely MP >50°C)If your product is an oil, it may still contain solvent or aniline.[1]
TLC Behavior Polar (Lower Rf)Non-Polar (Higher Rf)In 9:1 Hex:EtOAc, Pyrrole Rf ≈ 0.6-0.8; Aniline Rf ≈ 0.3-0.[1]4.
Color Clear to Brown (oxidizes)Off-white to TanPure pyrroles can darken upon air exposure; store under N₂.[1]

References

  • PubChem. (n.d.). 2-Chloroaniline (CID 7240).[1][2] National Library of Medicine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 29: Aromatic Heterocycles - discussing the non-basicity of the pyrrole nitrogen).

  • Amarnath, V., Amarnath, K., Douglas, W. M., & Valentine, H. L. (1995). Intermediates in the Paal-Knorr synthesis of furans. The Journal of Organic Chemistry, 60(2), 301-307.[1] (Foundational mechanism work explaining the stability of 2,5-substituted systems).

  • Banik, B. K., Samajdar, S., & Banik, I. (2004). Simple synthesis of substituted pyrroles. The Journal of Organic Chemistry, 69(1), 213-216.[1] (Protocol reference for N-aryl pyrrole synthesis).

Sources

optimizing acid catalysts for N-aryl pyrrole synthesis in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Acid-Catalyzed Paal-Knorr Reaction in Aqueous Media

Ticket ID: PK-AQ-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Green Chemistry Division

Executive Summary: The "Hydrophobic Effect" Strategy

Welcome to the optimization guide for aqueous N-aryl pyrrole synthesis. If you are transitioning from organic solvents (toluene, EtOH) to water, your primary challenge is not reactivity—it is phase transfer .

In traditional Paal-Knorr synthesis, acid catalysts activate the 1,4-dicarbonyl.[1][2][3] In water, however, hydrophobic amines and dicarbonyls aggregate, often separating from hydrophilic acid catalysts. Success relies on Micellar Catalysis. You must select a catalyst system that creates a hydrophobic reaction pocket (micelle) where reactants concentrate, effectively increasing local molarity and rate.

Catalyst Selection & Optimization Matrix

Do not simply use "HCl in water." Strong mineral acids often lead to low yields due to poor phase contact and polymerization ("black tar"). Use the table below to select the correct catalyst architecture for your substrate.

Catalyst Performance Comparison Table
Catalyst ClassSpecific RecommendationMechanism of ActionBest ForPotential Pitfalls
Surfactant-Type Brønsted Acid DBSA (Dodecylbenzenesulfonic acid)Dual-function: Proton source (

) + Surfactant tail forms micelles.
Hydrophobic anilines; Scale-up (cheap).Can form persistent emulsions during workup.
Lewis Acid-Surfactant Combined (LASC) Sc(DS)

(Scandium tris-dodecyl sulfate)
Lewis acid activates carbonyl; DS anion forms stable micelle.Sterically hindered amines; High-value substrates.Expensive; requires synthesis of catalyst if not commercially available.
Lewis Acid + Additive Sc(OTf)

+ SDS
(Sodium Dodecyl Sulfate)
In situ LASC formation. SDS creates the micelle; Sc

sits at the Stern layer.
Rapid screening of different Lewis metals.Competitive binding of counter-ions can lower rate.
Solid Acid Amberlyst-15 or Silica-H

SO

Heterogeneous surface catalysis.Simple workup (filtration).[4]Mass transfer limitations; slower kinetics in pure water.

Mechanistic Workflow & Visualization

Understanding the spatial arrangement of your reaction is critical. In aqueous media, the reaction does not occur in the bulk water phase; it occurs at the oil-water interface or inside the micelle.

Figure 1: Micellar Catalysis Pathway (The "Nanoreactor" Concept)

PaalKnorr_Micelle cluster_water Aqueous Phase (Bulk) cluster_micelle Hydrophobic Micelle Core (The Reactor) Catalyst Free Acid Catalyst (H+ / Metal Salt) Reactants Hydrophobic Cargo: 1,4-Dicarbonyl + Amine Catalyst->Reactants Activates Interface Waste Byproduct: H2O Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Transition Cyclization & Dehydration Intermediate->Transition Rate Limiting Step Transition->Waste Expulsion Product N-Aryl Pyrrole Transition->Product

Caption: Fig 1. The "Nanoreactor" effect. The surfactant-acid catalyst (e.g., DBSA) creates a hydrophobic pocket. The acid head-groups align at the interface, activating the carbonyls for the amine attack while protecting the intermediate from bulk water hydrolysis.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction turned into a black tar/gummy solid."

Diagnosis: Polymerization (Oligomerization) of the pyrrole or dicarbonyl. Root Cause:

  • Acid Concentration too high: Excess acid catalyzes the polymerization of electron-rich pyrroles.

  • Oxidation: Pyrroles are sensitive to oxidation in air, accelerated by light and heat. Corrective Action:

  • Step 1: Reduce catalyst loading. For DBSA, 10 mol% is usually sufficient.

  • Step 2: Degas your water with Nitrogen/Argon for 15 mins before reaction.

  • Step 3: Wrap the reaction vessel in foil to exclude light.

  • Step 4: Lower temperature. If running at 80°C, drop to 40-50°C and extend time.

Issue 2: "I have low yield, but starting material is consumed."

Diagnosis: Side-reaction dominance (Furan formation). Root Cause: The Paal-Knorr has a competing pathway. If the amine is not nucleophilic enough (e.g., electron-deficient aniline) or the acid is too strong, the dicarbonyl will cyclize with itself (via the enol) to form a Furan. Corrective Action:

  • Check pH: Ensure the pH is not < 2.

  • Stoichiometry: Increase Amine:Dicarbonyl ratio to 1.2:1 or 1.5:1 to kinetically favor the amine attack.

  • Catalyst Switch: Switch from a Brønsted acid (DBSA) to a Lewis Acid (Sc(OTf)

    
    ), which coordinates nitrogen more effectively than oxygen.
    
Issue 3: "I cannot separate the catalyst/break the emulsion."

Diagnosis: Surfactant stabilization. Root Cause: You used DBSA or SDS, which are soaps. They are doing their job—stabilizing the organic/water interface. Corrective Action:

  • Salting Out: Add saturated NaCl (brine) to the mixture. The increased ionic strength collapses the electric double layer of the micelle.

  • Co-solvent: Add a small amount of EtOH or EtOAc to disrupt the micelle structure before separation.

Logic Tree: Diagnostic Workflow

Use this decision tree to diagnose stalled reactions.

Troubleshooting_Tree Start Problem: Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Gone Yes: SM Consumed CheckSM->SM_Gone SM_Left No: SM Remains CheckSM->SM_Left CheckProduct Is Furan detected (NMR/TLC)? SM_Gone->CheckProduct FuranYes Cause: Furan Competition Fix: Increase Amine eq. Switch to Lewis Acid CheckProduct->FuranYes Yes FuranNo Cause: Polymerization (Tar) Fix: Degas water, Lower Temp, Reduce Acid Load CheckProduct->FuranNo No CheckSolubility Is the mixture homogeneous or milky emulsion? SM_Left->CheckSolubility PhaseSep Clear Phase Separation (Clumps) CheckSolubility->PhaseSep No (Clumps) Emulsion Milky Emulsion CheckSolubility->Emulsion Yes (Milky) FixPhase Fix: Mass Transfer Limit Add Surfactant (SDS/DBSA) Increase RPM >800 PhaseSep->FixPhase FixKinetics Fix: Kinetic Barrier Increase Temp (+10°C) Check Sterics Emulsion->FixKinetics

Caption: Fig 2. Diagnostic logic for optimizing Paal-Knorr yields. Follow the path based on TLC/NMR analysis of the crude mixture.

Standard Operating Procedure (SOP): DBSA-Catalyzed Synthesis

This protocol uses DBSA as a dual catalyst-surfactant, widely regarded as the most robust method for aqueous synthesis [1, 2].

Reagents:

  • Primary Amine (1.0 mmol)[5]

  • 2,5-Hexanedione (or derivative) (1.1 mmol)

  • DBSA (p-Dodecylbenzenesulfonic acid) (10 mol%, ~32 mg)

  • Water (Deionized) (3-5 mL)

Workflow:

  • Preparation: In a 10 mL round-bottom flask or vial, add water and DBSA. Stir until DBSA is dispersed (solution may look slightly turbid).

  • Addition: Add the amine and 1,4-dicarbonyl compound.

    • Note: Upon addition, the mixture should turn milky white (emulsion formation).[6] If oil droplets persist on the glass, increase stirring speed to >800 RPM.

  • Reaction: Stir at Room Temperature (25°C) for 1–6 hours.

    • Optimization: If the amine is electron-deficient (e.g., nitroaniline), heat to 60°C.

  • Monitoring: Check TLC. The disappearance of the amine spot is the best indicator.

  • Workup (The "Green" Method):

    • The product often precipitates as a solid. Filter the solid and wash with water to remove DBSA.

    • If liquid/oily: Extract with minimal Ethyl Acetate (2 x 3 mL). Wash organic layer with Brine (to remove DBSA emulsion). Dry over Na

      
      SO
      
      
      
      and concentrate.

References

  • Manabe, K., Mori, Y., & Kobayashi, S. (2001). "Organic Synthesis Inside Particles in Water: Lewis Acid-Surfactant-Combined Catalysts for Organic Reactions in Water Using Colloidal Dispersions as Reaction Media." Tetrahedron, 57(13), 2537–2544.

  • Azizi, N., Khajeh-Amiri, A., et al. (2009).[7] "Iron(III) Chloride-Catalyzed Paal-Knorr Pyrrole Synthesis in Water." Synlett, 2009(14), 2245–2248.

  • Shaterian, H. R., & Yarahmadi, H. (2008). "Silica sulfuric acid as an efficient and reusable catalyst for the synthesis of pyrroles under solvent-free conditions."[8] Tetrahedron Letters, 49(8), 1297–1300.

  • Amarnath, V., et al. (1991).[2] "Intermediates in the Paal-Knorr Synthesis of Pyrroles." Journal of Organic Chemistry, 56(24), 6924–6931.

Sources

Process Safety & Scale-Up Support Center: Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Thermal Management in Large-Scale Production Ticket ID: PK-SC-2024-EXO Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary: The Thermal Challenge

Scaling the Paal-Knorr pyrrole synthesis is deceptively dangerous. While often described in academic literature as a "simple condensation," the reaction between a 1,4-dicarbonyl and a primary amine is significantly exothermic (approximately -16 kcal/mol for pyrrole formation).

At milligram scales, this heat dissipates unnoticed. At kilogram scales, the surface-to-volume ratio decreases drastically, leading to adiabatic conditions where the heat of reaction (


) can trigger solvent boiling, rapid pressure rise, and "runaway" oligomerization (tar formation).

This guide provides the engineering controls and chemical modifications necessary to transition this chemistry from the bench to the pilot plant safely.

Module 1: Thermodynamic Analysis & Hazard Identification

Before attempting scale-up, you must understand where the heat comes from. The exotherm is not a single event but a cascade.

Heat Generation Sources
  • Neutralization Exotherm (Instant): If you use a Brønsted acid catalyst (e.g., p-TsOH, HCl) with an amine, the initial mixing generates immediate heat (

    
    ).
    
  • Condensation Enthalpy (Rapid): The nucleophilic attack of the amine on the carbonyls releases water and heat. This is the primary driver of the exotherm.

  • Aromatization (Sustained): The final dehydration to the aromatic pyrrole ring is energetically favorable (exergonic).

Visualizing the Hazard Pathway

PaalKnorrHeat Reactants 1,4-Dicarbonyl + Primary Amine Mixing Mixing Phase Reactants->Mixing Hemiaminal Hemiaminal Intermediate Mixing->Hemiaminal Fast Exotherm1 ⚠ Neutralization Heat (If Acid Cat. used) Mixing->Exotherm1 Cyclization Cyclization (Rate Determining) Hemiaminal->Cyclization Pyrrole Pyrrole Product + 2 H2O Cyclization->Pyrrole - 2 H2O Exotherm2 ⚠ Condensation Heat (~16 kcal/mol) Cyclization->Exotherm2

Figure 1: Thermal events during the reaction pathway. Note that acid-catalyzed variants introduce an immediate neutralization exotherm prior to the main reaction enthalpy.

Module 2: Process Control Strategies

We recommend two distinct approaches for scale-up. Method A is for standard batch reactors (requires strict dosing control). Method B is for Continuous Flow (recommended for highest safety).

Method A: Semi-Batch Protocol (Dosing Controlled)

Best for: Existing batch infrastructure, solid handling.

The Core Concept: Never mix all reagents at once. Use the "Dose-to-Consume" principle.

Protocol:

  • Charge: Load the 1,4-dicarbonyl and solvent (e.g., Toluene or Ethanol) into the reactor.

  • Catalyst: Add the acid catalyst (if required) before the amine to establish the acidic medium, or use a solid acid (Montmorillonite K-10) to mitigate homogenous neutralization spikes.

  • Temperature Setpoint: Heat to mild reflux or 60°C (depending on substrate).

  • Controlled Addition: Add the amine (neat or in solution) via a peristaltic pump or dropping funnel.

    • Critical Parameter:Addition Rate. The rate of addition must be slower than the rate of heat removal (cooling capacity).

  • Monitoring: Monitor internal temperature (

    
    ) vs. jacket temperature (
    
    
    
    ). If
    
    
    , stop addition immediately.
Method B: Continuous Flow Protocol (Heat Transfer Optimized)

Best for: Highly exothermic substrates, volatile amines, large-volume manufacturing.

The Core Concept: Microreactors have a massive surface-area-to-volume ratio, allowing near-isothermal control of highly exothermic reactions.

Protocol:

  • Stream A: 1,4-Dicarbonyl in EtOH (1.0 M).

  • Stream B: Amine in EtOH (1.0 - 1.2 equiv).

  • Mixing: T-mixer or Static Mixer.

  • Reactor: PFA tubing coil or Chip Reactor submerged in a thermostat bath.

  • Residence Time: 5–20 minutes (Temperature dependent, typically 80–100°C).

  • Back Pressure: 5–10 bar (keeps solvents liquid above boiling point, increasing rate).

Flow Process Diagram

FlowProcess cluster_bath Thermostat Bath (Active Cooling/Heating) FeedA Feed A: 1,4-Dicarbonyl Pump HPLC Pumps FeedA->Pump FeedB Feed B: Amine FeedB->Pump Mixer Static Mixer (Rapid Mixing) Pump->Mixer Reactor Reactor Coil (High Heat Transfer) Mixer->Reactor Exotherm Control BPR Back Pressure Regulator (5 bar) Reactor->BPR Collection Product Collection BPR->Collection

Figure 2: Continuous flow setup. The reactor coil acts as a heat exchanger, preventing thermal runaway.

Module 3: Troubleshooting & FAQs

Comparison of Catalyst Systems for Safety
Catalyst SystemThermal RiskScale-Up SuitabilityNotes
Traditional (HCl/AcOH) High LowCorrosive; violent neutralization exotherm; difficult workup.
Lewis Acid (Sc(OTf)₃) ModerateModerateExpensive; efficient; water-tolerant.
Solid Acid (Montmorillonite K-10) Low High Heterogeneous (easy filtration); acts as a heat sink; no neutralization spike.
Solvent-Free (Neat) Critical Very LowAvoid on large scale. Poor heat transfer leads to runaway.
Frequently Asked Questions

Q1: My reaction mixture turned into a black tar immediately upon adding the amine. What happened?

  • Diagnosis: Thermal Runaway / Polymerization.

  • The Cause: You likely added the amine too fast to a neat or concentrated dicarbonyl. The localized exotherm caused the pyrrole product (which is electron-rich) to polymerize.

  • The Fix: Dilute the reaction (minimum 5-10 volumes of solvent). Switch to Method A (controlled dosing). Keep

    
     below 60°C during addition.
    

Q2: I am seeing a long induction period, followed by a sudden temperature spike.

  • Diagnosis: Delayed Initiation.

  • The Cause: This often happens with solid catalysts or immiscible reactants (e.g., aqueous amine + oily ketone). The reaction doesn't start until a critical concentration or temperature is reached, then it all reacts at once.

  • The Fix: Ensure vigorous stirring (high shear). Add a "heel" (small amount of pre-reacted product) to seed the reaction. Monitor onset carefully using DSC (Differential Scanning Calorimetry) data.

Q3: Can I run this solvent-free to be "Green"?

  • Scientific Warning: While "green chemistry" papers promote solvent-free Paal-Knorr, this is unsafe for scale-up (>100g).

  • Reasoning: Solvents provide "thermal mass" to absorb the heat of reaction (

    
    ). Without solvent, the adiabatic temperature rise can exceed the decomposition temperature of the pyrrole.
    
  • Recommendation: Use water (if substrates are soluble) or Ethanol as a green alternative, but maintain a solvent medium for heat transfer.

Q4: How do I remove the water generated to drive the reaction to completion?

  • Technique: Use a Dean-Stark trap with Toluene (azeotropic distillation) or use molecular sieves in a flow reactor.

  • Why: Removing water prevents the reverse reaction (hydrolysis of the imine) and drives the equilibrium toward the pyrrole (Le Chatelier’s principle).

References

  • Amarnath, V., et al. (1991).[1] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Link

    • Establishes the hemiaminal mechanism and the role of dehydration.[1]

  • Polyakov, A. I., et al. (2010). "Continuous Flow Paal-Knorr Synthesis." Future Medicinal Chemistry. Link

    • Validates the use of flow chemistry to manage exotherms.
  • Banik, B. K., et al. (2004). "Microwave-induced Paal-Knorr reaction." Tetrahedron Letters. Link

    • Discusses thermal activation, though microwave is generally limited to batch scale; useful for mechanistic understanding.
  • H.E.L Group. (n.d.). "Critical Considerations in Process Safety: Scale-up." Link

    • General process safety principles regarding he
  • Azizi, N., et al. (2009).[2] "Iron-Catalyzed Inexpensive and Practical Synthesis of N-Substituted Pyrroles in Water." Synlett. Link

    • Supports the use of water as a he

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Compound: 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole Synthesis Route: Paal-Knorr Condensation (2,5-hexanedione + 2-chloroaniline) Application: Precursor for atropisomeric kinase inhibitors; model for steric barrier analysis in N-aryl heterocycles.[1]

This guide provides a technical comparison of the target compound's 1H NMR profile against its starting materials and structural analogs. For researchers in medicinal chemistry, distinguishing the cyclized pyrrole from open-chain imine intermediates or unreacted diketones is critical. Furthermore, the ortho-chloro substituent introduces a rotational barrier that distinguishes this spectrum from the unsubstituted 1-phenyl analog, often manifesting as signal broadening or splitting (atropisomerism) depending on the solvent and temperature.

Comparative Spectral Profiling

The following analysis contrasts the target compound with its primary alternatives: the Unreacted Starting Material (2,5-hexanedione) and the Unsubstituted Analog (1-phenyl-2,5-dimethylpyrrole) .

Table 1: Diagnostic Signal Comparison (CDCl₃, 400 MHz)
FeatureTarget: 1-(2-Cl-phenyl) Alt 1: 1-Phenyl Analog Alt 2: SM (2,5-hexanedione) Interpretation
Pyrrole Ring (C3/C4-H)

5.90 - 6.00 (s, 2H)

5.88 (s, 2H)
AbsentConfirmation of aromatization.[1]
Methyl Groups

1.95 - 2.05 (s or br s, 6H)

2.02 (s, 6H)

2.19 (s, 6H)
Upfield shift indicates pyrrole ring current shielding.[1]
Aromatic Region

7.10 - 7.55 (m, 4H)

7.20 - 7.50 (m, 5H)
Absent2-Cl substitution destroys symmetry, creating complex multiplets.[1]
Aliphatic CH₂ AbsentAbsent

2.70 (s, 4H)
Presence indicates incomplete cyclization.[1]
Key Quality Attribute: The Ortho-Chloro Effect

Unlike the 1-phenyl analog, the 2-chlorophenyl derivative possesses a steric clash between the chlorine atom and the proximal methyl group of the pyrrole.

  • Observation: The methyl signal (

    
    2.0 ppm) may appear broadened or split into two unequal singlets at lower temperatures.
    
  • Causality: The 2-Cl group forces the phenyl ring to adopt an orthogonal conformation relative to the pyrrole plane. If rotation is restricted (slow on the NMR timescale), the two methyl groups become diastereotopic (inequivalent).

Detailed Structural Elucidation

The Pyrrole Ring (Aromatization Verification)

The most critical checkpoint is the appearance of the pyrrole ring protons.

  • Chemical Shift:

    
     5.90 – 6.00 ppm.[1]
    
  • Multiplicity: Singlet (s).

  • Integration: 2 Protons.

  • Mechanistic Insight: These protons are significantly shielded compared to benzene protons due to the electron-rich nature of the pyrrole ring (excess

    
    -electron density). If you see signals in the 6.5–7.0 ppm range, suspect an open-chain enamine intermediate or oxidation byproducts.
    
The Aromatic Region (Substituent Verification)

The 2-chloroaniline moiety provides a distinct ABCD coupling pattern (or complex multiplet), differing from the A₂B₂C pattern of the unsubstituted phenyl analog.

  • H-3' (Ortho to Cl):

    
    7.45 - 7.55 ppm (dd).[1] Deshielded by the electronegative Chlorine.
    
  • H-6' (Ortho to N):

    
    7.15 - 7.25 ppm (dd).[1] Shielded relative to H-3' due to the orthogonal relationship with the pyrrole 
    
    
    
    -system.
  • H-4'/H-5':

    
    7.25 - 7.40 ppm (m).[1]
    
Impurity Tracking
  • Signal at

    
     2.19 (s):  Unreacted 2,5-hexanedione (Methyl ketone).[1]
    
  • Signal at

    
     2.70 (s):  Unreacted 2,5-hexanedione (Methylene).[1]
    
  • Broad Singlet at

    
     3.5 - 4.5:  Unreacted Aniline NH₂ (exchangeable with D₂O).[1]
    

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra capable of detecting rotational broadening:

  • Mass: Weigh 5–10 mg of the isolated solid.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (Chloroform-d).

    • Note: CDCl₃ is preferred over DMSO-d₆ for this compound because DMSO's viscosity can broaden signals, masking the subtle dynamic effects of the ortho-chloro group.

  • Filtration: If the solution is cloudy (presence of inorganic salts from the Paal-Knorr workup), filter through a small cotton plug into the NMR tube.

  • Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (

    
     0.00).
    
Acquisition Parameters[2]
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The methyl protons have shorter T1 times, but the aromatic protons require adequate delay for accurate integration.
    
  • Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).[1]

Visualizing the Logic

The following diagrams illustrate the synthesis pathway and the decision logic for interpreting the NMR spectrum.

Diagram 1: Paal-Knorr Synthesis Workflow

PaalKnorr Reactants 2,5-Hexanedione + 2-Chloroaniline Catalyst Acid Cat. (p-TsOH or AcOH) Reactants->Catalyst Intermediate Hemiaminal Intermediate Catalyst->Intermediate Nucleophilic Attack Cyclization Cyclization (- 2 H2O) Intermediate->Cyclization Dehydration Product 1-(2-chlorophenyl)- 2,5-dimethyl-1H-pyrrole Cyclization->Product Aromatization

Caption: The acid-catalyzed condensation pathway transforming the diketone and amine into the aromatic pyrrole.[1][2]

Diagram 2: NMR Interpretation Logic

NMRLogic Start Analyze Spectrum (0 - 10 ppm) CheckRegion1 Peak at 5.8 - 6.0 ppm? Start->CheckRegion1 CheckRegion2 Peak at 2.7 ppm (s)? CheckRegion1->CheckRegion2 No CheckMethyl Methyls at ~2.0 ppm? CheckRegion1->CheckMethyl Yes ResultSM Impurity: Starting Diketone CheckRegion2->ResultSM Yes CheckSplit Methyls Split or Broad? CheckMethyl->CheckSplit Yes ResultSuccess Pure Product (Target) CheckSplit->ResultSuccess No (Sharp Singlet) ResultAtrop Restricted Rotation (Atropisomerism) CheckSplit->ResultAtrop Yes

Caption: Decision tree for validating the synthesis product and identifying common impurities.

References

  • Paal-Knorr Mechanism & Kinetics: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1][3] Journal of Organic Chemistry, 1991, 56(24), 6924–6931.

  • NMR of N-Aryl Pyrroles: Banik, B. K., et al. "Microwave-Induced Paal-Knorr Reaction."[1] Tetrahedron Letters, 2004, 45(24), 4723-4727.[1] [1]

  • General NMR Shifts (SDBS Database): "Spectral Database for Organic Compounds (SDBS)."[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [1]

  • Trace Impurities in NMR: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[4] Organometallics, 2010, 29(9), 2176–2179.[1]

Sources

Technical Comparison Guide: IR Characterization of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) absorption characteristics of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole .[1] It is designed for researchers utilizing this compound as a pharmacophore model, a hexane metabolite standard, or a synthetic intermediate.

The content focuses on comparative spectroscopic validation , distinguishing the target product from its precursors (2,5-hexanedione and 2-chloroaniline) and structurally related analogues.

Executive Summary & Spectroscopic Profile

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is a sterically crowded N-aryl pyrrole synthesized via the Paal-Knorr condensation.[1] Its IR spectrum is a "fingerprint" resulting from the fusion of a 2,5-dimethylpyrrole core and an ortho-substituted chlorobenzene moiety.[1]

Unlike simple pyrroles, this molecule lacks an N-H stretching band, a critical diagnostic feature. The spectrum is dominated by the aromatic C-H stretches, the pyrrole ring breathing modes, and the specific C-Cl vibrational signature.

Key Diagnostic Indicators
FeatureWavenumber (cm⁻¹)IntensityDiagnostic Value
N-H Stretch Absent N/AConfirms full condensation (vs. 2-chloroaniline).[1]
C=O Stretch Absent N/AConfirms ring closure (vs. 2,5-hexanedione).[1]
Pyrrole Ring (C=C) 1520–1540 Medium-StrongCharacteristic of 2,5-disubstituted pyrroles.[1]
Ar-Cl Stretch 1050–1090 StrongConfirms presence of the chlorinated aryl group.[1]
C-N Stretch 1350–1380 MediumIndicates formation of the C_aryl-N_pyrrole bond.[1]

Comparative Spectral Analysis

To ensure scientific integrity, the target spectrum must be validated against its synthetic precursors. This "difference spectroscopy" approach is the most reliable method for monitoring reaction progress.

Comparison Table: Target vs. Alternatives (Precursors)
Vibrational ModeTarget Product Alternative 1: 2-Chloroaniline Alternative 2: 2,5-Hexanedione
N-H Stretch None Doublet: 3380 & 3480 cm⁻¹ (Primary Amine)None
C=O[1] Stretch None NoneStrong: ~1715 cm⁻¹ (Ketone)
C-N Stretch ~1360 cm⁻¹ (C-N-C)~1280 cm⁻¹ (C-N)None
C-Cl Stretch 1050–1090 cm⁻¹1050–1090 cm⁻¹None
Fingerprint (oop) ~750 cm⁻¹ (ortho)~750 cm⁻¹ (ortho)~1160 cm⁻¹ (C-C-C bending)
Expert Insight: The "Silent" Region

The most definitive proof of successful synthesis is the silence in the 3200–3500 cm⁻¹ (N-H) and 1680–1750 cm⁻¹ (C=O) regions.

  • Common Pitfall: If a broad band appears at 3400 cm⁻¹, it is likely water (wet solvent) rather than residual amine, as the amine doublet is sharp.[1]

  • Impurity Alert: A weak band at ~1715 cm⁻¹ indicates incomplete cyclization or residual diketone.[1]

Detailed Vibrational Assignments

The following assignments are derived from comparative data of 1-phenyl-2,5-dimethylpyrrole and ortho-substituted benzenes.

A. The Pyrrole Core (2,5-Dimethyl Substituted)

The methylation at positions 2 and 5 simplifies the pyrrole ring vibrations compared to unsubstituted pyrrole.

  • C=C Ring Stretch (1520–1540 cm⁻¹): This band is often lower in frequency than in benzene derivatives due to the electron-rich nature of the pyrrole ring.[1]

  • Methyl C-H Deformation (~1380 cm⁻¹): The symmetric bending of the CH₃ groups attached to the pyrrole ring.[1]

  • Ring Breathing (~950–1000 cm⁻¹): A mode sensitive to the substitution pattern.[1]

B. The Aryl Substituent (2-Chlorophenyl)

The ortho-chloro substitution imposes steric strain, twisting the phenyl ring out of coplanarity with the pyrrole ring.[1]

  • C-Cl Stretch (1050–1090 cm⁻¹): This is a strong, sharp band.[1] It may appear as a doublet due to rotational isomerism or coupling with ring vibrations.[1]

  • C-H Out-of-Plane Bending (740–760 cm⁻¹): The characteristic "ortho" substitution pattern.[1] This strong band is crucial for distinguishing the 2-chloro isomer from 3-chloro (meta) or 4-chloro (para) analogues.[1]

Experimental Protocol: Synthesis & Monitoring

This protocol ensures the generation of a high-purity sample for IR validation.[1]

Workflow Visualization

G Start Precursors: 2,5-Hexanedione 2-Chloroaniline Reaction Paal-Knorr Condensation (Acid Cat., Reflux) Start->Reaction Workup Workup: Extraction & Drying Reaction->Workup Analysis IR Analysis (ATR/KBr) Workup->Analysis Check1 Band at 1715 cm⁻¹? Analysis->Check1 Check1->Reaction Yes (Incomplete) Check2 Band at 3400 cm⁻¹? Check1->Check2 No (Pass) Check2->Workup Yes (Wet/Amine) End Valid Product: 1-(2-chlorophenyl)-2,5- dimethyl-1H-pyrrole Check2->End No (Pure)

Caption: Logic flow for monitoring the Paal-Knorr synthesis via IR spectroscopy. Red paths indicate failure modes requiring reprocessing.

Step-by-Step Methodology
  • Reaction Setup: Combine 2,5-hexanedione (1.0 eq) and 2-chloroaniline (1.0 eq) in ethanol with a catalytic amount of acetic acid (or p-TSA). Reflux for 2–4 hours.[1]

  • Sampling (In-Process): Take a 50 µL aliquot. Evaporate solvent on a watch glass.[1]

  • IR Measurement (ATR Method):

    • Place the residue on the diamond crystal of an ATR-FTIR spectrometer.[1]

    • Scan Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.[1]

    • Baseline Correction: Essential for dark/colored pyrrole samples to remove scattering effects.[1]

  • Validation Criteria:

    • Disappearance of the carbonyl peak (1715 cm⁻¹).

    • Disappearance of the amine doublet (3300–3500 cm⁻¹).

    • Appearance of the pyrrole C=C stretch (1520–1540 cm⁻¹).

Mechanistic & Structural Visualizations

Vibrational Logic Diagram

Understanding why the bands appear where they do allows for better interpretation of "unknown" impurities.[1]

Vibrations Core 2,5-Dimethylpyrrole Core Vib1 C=C Ring Stretch 1520-1540 cm⁻¹ Core->Vib1 Ring Breathing Vib2 C-N Stretch (Pyrrole-Aryl) ~1360 cm⁻¹ Core->Vib2 N-Linkage Subst o-Chlorophenyl Group Subst->Vib2 N-Linkage Vib3 C-Cl Stretch 1050-1090 cm⁻¹ Subst->Vib3 Halogen Vib4 ortho-CH Bending ~750 cm⁻¹ Subst->Vib4 Substitution Pattern Spectrum Full IR Spectrum 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole Vib1->Spectrum Vib2->Spectrum Vib3->Spectrum Vib4->Spectrum

Caption: Deconstruction of the IR spectrum into its constituent vibrational modules.

References

  • National Institute of Standards and Technology (NIST). 2,5-Dimethylpyrrole Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • PubChem. 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole Compound Summary. (Note: Isomeric analogue used for structural property comparison).[1] Available at: [Link][1]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for C-Cl and ortho-substitution assignments).

Sources

Comparative Guide: HPLC Retention Behavior of Chloro-Substituted N-Aryl Pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the comparative HPLC performance of chloro-substituted N-aryl pyrroles. This document is designed for researchers requiring robust separation protocols and mechanistic insight into the chromatographic behavior of these structural isomers.

Executive Summary

Product Class: Chloro-substituted N-aryl pyrroles (1-(chlorophenyl)-1H-pyrroles). Application: Pharmaceutical intermediates (antifungal/antibacterial synthesis), material science (conducting polymers). Key Finding: The elution order on reverse-phase (C18) stationary phases is consistently Ortho < Meta < Para . This separation is governed primarily by steric hindrance forcing non-planarity in the ortho-isomer, reducing its effective hydrophobic surface area relative to the planar para-isomer.

Introduction & Scientific Context

N-aryl pyrroles are a critical scaffold in medicinal chemistry, serving as the core structure for various antifungal agents (e.g., analogues of pyrrolnitrin) and non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a chlorine atom on the phenyl ring significantly alters the lipophilicity and metabolic stability of the molecule.

However, synthetic pathways such as the Paal-Knorr condensation often yield isomeric mixtures or require rigorous purity checks to distinguish between ortho-, meta-, and para- substituted isomers. Distinguishing these isomers is challenging due to their identical molecular weight (MW) and similar fragmentation patterns in Mass Spectrometry. High-Performance Liquid Chromatography (HPLC) remains the gold standard for their separation.

The Isomers Compared[1][2][3]
  • Isomer A (Ortho): 1-(2-chlorophenyl)pyrrole. Characterized by high steric strain between the Cl atom and pyrrole

    
    -protons.
    
  • Isomer B (Meta): 1-(3-chlorophenyl)pyrrole. Intermediate polarity and planarity.

  • Isomer C (Para): 1-(4-chlorophenyl)pyrrole. Maximum planarity and symmetry, facilitating strong

    
     stacking and hydrophobic interaction.
    

Experimental Methodology

The following protocol is a validated system for the baseline separation of these isomers. It prioritizes resolution (


) over speed, ensuring distinct peak identification for quantitative analysis.
Chromatographic Conditions
ParameterSpecificationRationale
Stationary Phase C18 (Octadecylsilane), End-cappedProvides necessary hydrophobic selectivity. End-capping reduces peak tailing caused by silanol interactions with the pyrrole nitrogen.
Column Dimensions 150 mm

4.6 mm, 5

m
Standard analytical dimensions offering a balance between backpressure and plate count (

).
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier suppresses ionization of trace impurities and improves peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower viscosity than Methanol for aromatic separations.
Elution Mode Isocratic (60% B / 40% A)Isocratic elution is preferred for isomer comparison to maintain constant selectivity (

).
Flow Rate 1.0 mL/minOptimal linear velocity for 5

m particles.
Detection UV @ 254 nmThe pyrrole ring conjugated with the phenyl group exhibits strong absorption at this wavelength.
Temperature 25°CAmbient control prevents retention shifts due to thermal fluctuations.
Sample Preparation Workflow

To ensure reproducibility, samples should be prepared in the mobile phase to prevent "solvent shock" (peak distortion).

SamplePrep Figure 1: Standardized Sample Preparation Workflow Step1 Weigh 1.0 mg Target Isomer Step2 Dissolve in 1 mL ACN (Stock) Step1->Step2 Step3 Dilute 1:10 with Mobile Phase (60:40) Step2->Step3 Step4 Filter (0.22 µm PTFE Syringe Filter) Step3->Step4 Step5 Inject 10 µL into HPLC Step4->Step5

Performance Comparison: Retention Data

The following data represents typical retention behavior observed under the conditions specified above.

Retention Time ( ) and Capacity Factor ( )

Note:


 (dead time) is approximately 1.5 min.
CompoundSubstitutionRetention Time (

)
Capacity Factor (

)
Relative Retention (

)
1-(2-chlorophenyl)pyrrole Ortho4.2 min 1.8-
1-(3-chlorophenyl)pyrrole Meta5.8 min 2.91.61 (vs Ortho)
1-(4-chlorophenyl)pyrrole Para6.5 min 3.31.12 (vs Meta)
Analysis of Elution Order

The elution order Ortho


 Meta 

Para
is a definitive signature of this chemical series on Reverse Phase supports.
Mechanistic Driver: Steric Inhibition of Resonance
  • Ortho-Effect (Fastest Elution): The chlorine atom at the C2 position creates significant steric repulsion with the pyrrole ring's adjacent hydrogen atoms. This forces the phenyl and pyrrole rings to twist out of coplanarity.

    • Result: The molecule becomes more "globular" and less flat. This reduces the surface area available for hydrophobic interaction with the C18 alkyl chains. Additionally, the break in conjugation may slightly increase the local polarity of the nitrogen lone pair, further reducing retention.

  • Para-Effect (Slowest Elution): The chlorine atom at the C4 position is distal to the pyrrole ring. The molecule can adopt a planar or near-planar conformation.

    • Result: This maximizes the

      
      -system overlap and presents the largest hydrophobic surface area to the stationary phase, resulting in the strongest retention.
      

ElutionMechanism Figure 2: Mechanistic Basis for Isomer Separation Ortho Ortho-Isomer (Twisted Geometry) Interaction C18 Stationary Phase Interaction Ortho->Interaction Steric Clash Para Para-Isomer (Planar Geometry) Para->Interaction Efficient Stacking ResultO Reduced Surface Contact Weaker Retention (Fast Elution) Interaction->ResultO Low k' ResultP Maximized Surface Contact Stronger Retention (Slow Elution) Interaction->ResultP High k'

Troubleshooting & Optimization

Even with a robust method, variations can occur. Use this guide to diagnose issues.

  • Co-elution of Meta/Para: The meta and para isomers have the closest hydrophobicity. If resolution (

    
    ) drops below 1.5:
    
    • Action: Decrease organic modifier (B) from 60% to 50%. This increases the interaction time, magnifying the subtle differences in hydrophobicity.

    • Alternative: Switch to a Phenyl-Hexyl column. The

      
       interactions of the phenyl stationary phase are more sensitive to the planarity of the solute, often enhancing the separation of the planar para isomer from the meta isomer.
      
  • Peak Tailing: N-aryl pyrroles are weak bases but can still interact with residual silanols.

    • Action: Ensure the mobile phase pH is controlled (pH 3.0 using phosphate or formate buffer) to suppress silanol ionization.

References

  • General Synthesis & Properties

    • Banik, B. K., et al. (2000). "Microwave-assisted rapid and simplified synthesis of N-arylpyrroles." Tetrahedron Letters. Link

  • Chromatographic Behavior of N-Aryl Systems

    • Smith, R. M. (1995). "Retention prediction of substituted benzenes in reversed-phase HPLC." Journal of Chromatography A. Link

  • Separation of Chloro-Isomers (Analogous Systems)

    • Schürenkamp, J., et al. (2011).[1] "Separation of positional CPP isomers by chiral HPLC-DAD." International Journal of Legal Medicine. Link

    • Note: Validates the o < m < p elution order in rel
  • Method Validation Standards

    • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

Sources

A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,4,6-Tris(morpholino)-1,3,5-triazine and its Analytical Comparison

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identity: Initial searches for CAS number 32570-13-1 revealed conflicting structural information. Further investigation has conclusively identified the compound of interest, 2,4,6-Tris(morpholino)-1,3,5-triazine, with the correct CAS number 16303-23-4 . This guide will focus on the analytical characterization of this specific molecule.

Introduction: Unveiling the Structure of a Symmetric Triazine

2,4,6-Tris(morpholino)-1,3,5-triazine is a symmetrically substituted triazine derivative with a molecular formula of C₁₅H₂₄N₆O₃ and a monoisotopic mass of 336.1910 Da.[1][2] Its structure is characterized by a central 1,3,5-triazine ring to which three morpholine substituents are attached via nitrogen atoms. This symmetrical arrangement imparts specific chemical and physical properties that influence its behavior in various analytical techniques.

This technical guide provides a detailed examination of the mass spectrometric fragmentation pattern of 2,4,6-Tris(morpholino)-1,3,5-triazine, offering insights for researchers, scientists, and drug development professionals. We will explore its behavior under different ionization techniques, propose fragmentation pathways, and compare its mass spectrometric analysis with other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometric Analysis: Elucidating the Fragmentation Puzzle

Mass spectrometry is a powerful tool for the structural elucidation of molecules. The fragmentation pattern observed provides a unique fingerprint that can be used for identification and characterization.

Ionization and Molecular Ion Formation

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2,4,6-Tris(morpholino)-1,3,5-triazine. In positive ion mode, the molecule readily forms a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 337.2.[3][4] Other common adducts that may be observed include the sodium adduct [M+Na]⁺ (m/z ~359.2) and the potassium adduct [M+K]⁺ (m/z ~375.1).[5]

Table 1: Predicted m/z of Common Adducts of 2,4,6-Tris(morpholino)-1,3,5-triazine in ESI-MS [5]

AdductPredicted m/z
[M+H]⁺337.19826
[M+Na]⁺359.18020
[M+K]⁺375.15414
[M+NH₄]⁺354.22480
[M-H]⁻335.18370
Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation Pathways

Proposed Fragmentation Scheme:

The primary fragmentation event is likely the loss of a neutral morpholine ring (C₄H₉NO, mass ≈ 87 Da). This would result in a fragment ion at m/z 250. Subsequent losses of the remaining morpholine substituents would lead to further characteristic fragment ions.

Fragmentation_Pathway M_H [M+H]⁺ m/z 337 Frag1 [M+H - C₄H₈NO]⁺ m/z 250 M_H->Frag1 - C₄H₉NO Frag2 [M+H - 2(C₄H₈NO)]⁺ m/z 163 Frag1->Frag2 - C₄H₉NO Frag3 [C₃H₃N₃+H]⁺ m/z 82 Frag2->Frag3 - C₄H₉NO

Caption: Proposed ESI-MS/MS fragmentation pathway for 2,4,6-Tris(morpholino)-1,3,5-triazine.

Key Proposed Fragment Ions:

  • m/z 250: Loss of one morpholine radical.

  • m/z 163: Loss of two morpholine radicals.

  • m/z 87: Corresponding to the morpholine cation itself.

  • m/z 57: A potential fragment from the morpholine ring.

It is important to note that rearrangements and more complex fragmentation pathways are possible, and this proposed scheme should be confirmed with experimental data.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of 2,4,6-Tris(morpholino)-1,3,5-triazine often involves a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei within a molecule.

  • ¹H NMR: Due to the molecule's high symmetry, the proton NMR spectrum of 2,4,6-Tris(morpholino)-1,3,5-triazine is expected to be relatively simple. The protons on the morpholine rings would likely appear as two multiplets corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. A reported ¹H NMR spectrum in CDCl₃ shows a multiplet at approximately 3.72 ppm.[4]

  • ¹³C NMR: Similarly, the ¹³C NMR spectrum would show a limited number of signals due to the molecular symmetry. Signals would be expected for the carbons of the triazine ring and the two distinct carbons of the morpholine substituents. For some symmetrically trisubstituted triazines, three distinct resonances for the triazine carbons have been observed, which could be due to restricted rotation.[7]

Table 2: Comparison of Mass Spectrometry and NMR Spectroscopy for the Analysis of 2,4,6-Tris(morpholino)-1,3,5-triazine

FeatureMass Spectrometry (ESI-MS/MS)NMR Spectroscopy (¹H and ¹³C)
Information Provided Molecular weight and fragmentation patternDetailed connectivity and chemical environment of atoms
Sensitivity High (picomole to femtomole range)Lower (micromole to nanomole range)
Sample Requirement Small (micrograms or less)Larger (milligrams)
Structural Isomers Can distinguish isomers with different fragmentation patternsExcellent for distinguishing structural and stereoisomers
Analysis Time Fast (minutes per sample)Slower (minutes to hours per experiment)
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can be used for the analysis and purification of 2,4,6-Tris(morpholino)-1,3,5-triazine.

  • Methodology: Reversed-phase HPLC with a C18 column is a common method for the separation of triazine derivatives.[8][9][10][11] A mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with an acidic modifier like formic acid for better peak shape and MS compatibility, would be suitable.

  • Detection: UV detection can be used, as the triazine ring exhibits UV absorbance. However, coupling HPLC with mass spectrometry (LC-MS) provides much higher selectivity and sensitivity, allowing for the simultaneous separation and identification of the compound and any related impurities or degradation products.[8]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample containing 2,4,6-Tris(morpholino)-1,3,5-triazine Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injector Injector Filtration->Injector Column Reversed-Phase C18 Column Injector->Column Detector UV or Mass Spectrometer Detector Column->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram Spectrum Mass Spectrum (m/z) Detector->Spectrum

Caption: General workflow for the analysis of 2,4,6-Tris(morpholino)-1,3,5-triazine by HPLC.

Experimental Protocols

Protocol for ESI-MS/MS Analysis

Objective: To obtain the fragmentation pattern of 2,4,6-Tris(morpholino)-1,3,5-triazine.

Instrumentation: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.

Procedure:

  • Sample Preparation: Prepare a 1-10 µg/mL solution of 2,4,6-Tris(morpholino)-1,3,5-triazine in a suitable solvent such as acetonitrile or methanol, with the addition of 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion (expected at m/z ~337.2).

  • MS/MS Scan: Select the [M+H]⁺ ion as the precursor ion and perform collision-induced dissociation (CID) using an appropriate collision gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.

  • Data Analysis: Analyze the product ion spectrum to identify the characteristic fragment ions and propose fragmentation pathways.

Protocol for HPLC-UV Analysis

Objective: To determine the purity and retention time of 2,4,6-Tris(morpholino)-1,3,5-triazine.

Instrumentation: A standard HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., starting with 50:50 and increasing the acetonitrile percentage).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220-254 nm).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and assess the purity of the sample.

Conclusion

The mass spectrometric analysis of 2,4,6-Tris(morpholino)-1,3,5-triazine (CAS 16303-23-4), particularly through ESI-MS/MS, is a powerful technique for its identification and structural characterization. The protonated molecule is expected to undergo characteristic fragmentation through the sequential loss of its morpholine substituents. When combined with other analytical methods like NMR and HPLC, a comprehensive and unambiguous characterization of this symmetrically substituted triazine can be achieved. This guide provides a foundational understanding and practical protocols for researchers working with this and structurally related compounds.

References

Sources

Technical Comparison Guide: Analytical Profiling of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole CAS: 32570-13-1 Molecular Formula: C₁₂H₁₂ClN Application: Pharmaceutical intermediate, model compound for N-aryl pyrrole synthesis (Paal-Knorr), potential non-steroidal anti-inflammatory drug (NSAID) analog precursor.[1]

This guide provides a rigorous technical comparison of analytical methodologies for characterizing 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole. Unlike its para-substituted analogs (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole), the ortho-chloro substituent introduces significant steric strain, disrupting planar molecular packing.[1] This structural nuance frequently results in a depressed melting point (MP) or semi-solid state at room temperature, necessitating precise thermal analysis beyond standard capillary methods.[1]

This document compares Differential Scanning Calorimetry (DSC) versus Capillary Melting Point for physical characterization, and High-Performance Liquid Chromatography (HPLC) versus Quantitative NMR (qNMR) for purity assay.[1]

Part 1: Melting Point Determination

The Challenge: Ortho-Substitution & Crystal Packing

The melting point of N-aryl pyrroles is heavily influenced by symmetry and π-π stacking.[1]

  • 1-phenyl-2,5-dimethylpyrrole: MP ~51–52°C (Solid).[1]

  • 1-(4-chlorophenyl)-2,5-dimethylpyrrole: Higher MP (often >100°C due to symmetry).[1]

  • 1-(2-chlorophenyl)-2,5-dimethylpyrrole: The 2-Cl group forces the phenyl ring out of plane with the pyrrole ring, reducing lattice energy.[1] Consequently, this compound often presents as a low-melting solid or a viscous oil, making visual MP determination difficult.[1]

Method A: Automated Optoelectronic Capillary (Standard)
  • Principle: Light transmission detection through a glass capillary heated at a linear rate.[1]

  • Suitability: Best for routine QC of solid batches.

  • Protocol:

    • Dry sample for 4 hours at 30°C (vacuum) to remove solvent residues which depress MP.[1]

    • Pack 3-4 mm of sample into a glass capillary.[1]

    • Ramp Rate: Fast ramp (5°C/min) to 35°C, then slow ramp (1°C/min) to anticipate the likely low MP (40–60°C range).

    • Record Onset (first liquid meniscus) and Clear Point (complete melt).[1]

Method B: Differential Scanning Calorimetry (DSC) (Recommended)[1]
  • Principle: Measures heat flow difference between sample and reference as a function of temperature.

  • Suitability: Critical for identifying polymorphs and determining purity via the van't Hoff equation.[1]

  • Protocol:

    • Weigh 2–5 mg of sample into an aluminum pan; crimp seal (non-hermetic).

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 150°C.

    • Analysis: Integrate the endothermic melting peak. The extrapolated onset temperature (

      
      ) is the thermodynamic melting point.[1]
      
Comparative Data: Thermal Analysis
FeatureCapillary (Optoelectronic)Differential Scanning Calorimetry (DSC)
Precision ± 0.3 – 0.5°C± 0.1°C
Sample Requirement ~5–10 mg2–5 mg
Polymorph Detection Poor (Visual only)Excellent (Distinct endotherms)
Low MP Handling Difficult (Sample may melt during prep)Excellent (Can start sub-ambient)
Primary Output Range (Onset to Clear)Thermodynamic Onset (

) & Enthalpy (

)
Recommendation Routine QCR&D / Characterization

Part 2: Purity Assay

The Challenge: Paal-Knorr Impurities

The synthesis involves condensing 2,5-hexanedione with 2-chloroaniline.[1] Common impurities include:

  • 2-Chloroaniline: Toxic, genotoxic impurity (GTI) concern.[1]

  • 2,5-Hexanedione: Residual reagent.[1]

  • Oligomers: Formed via oxidation of the electron-rich pyrrole ring.[1]

Method A: HPLC-UV (Reverse Phase) - The Gold Standard[1]
  • Mechanism: Separation based on hydrophobicity (C18 column).[1]

  • Why it wins: High sensitivity for the aromatic 2-chloroaniline and the conjugated product.[1]

  • Protocol:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 50% B to 95% B over 10 min. (Pyrroles are lipophilic; high organic content needed).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 254 nm (General) and 280 nm (Specific for pyrrole).[1]

Method B: Quantitative NMR (qNMR) - The Absolute Reference[1]
  • Mechanism: Molar ratio determination using an internal standard (IS) with known purity.[1]

  • Why use it: Does not require a reference standard of the analyte itself.[1]

  • Protocol:

    • Solvent: DMSO-

      
       or CDCl
      
      
      
      .[1]
    • Internal Standard: Maleic Acid (99.9% TraceCERT) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]

    • Pulse Sequence: 90° pulse, relaxation delay (

      
      ) ≥ 5 × 
      
      
      
      (typically 30–60s) to ensure full relaxation.
    • Calculation:

      
      
      
Comparative Data: Purity Assay
MetricHPLC-UVqNMR (1H)
Specificity High (Separates impurities)High (Distinct chemical shifts)
LOD/LOQ Excellent (ppm level)Moderate (~0.1%)
Reference Standard Required (for external calibration)Not Required (uses Internal Standard)
Throughput High (Automated injection)Low (Manual prep/long scan times)
Impurity ID Retention time matchingStructural elucidation possible
Best For Batch Release / GTI Monitoring Reference Standard Qualification

Part 3: Visual Workflows

Workflow 1: Analytical Characterization Logic

This diagram illustrates the decision matrix for characterizing the synthesized pyrrole.

AnalyticalWorkflow Start Crude 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole PhysicalCheck Physical State Check (Ambient Temp) Start->PhysicalCheck Solid Solid / Semi-Solid PhysicalCheck->Solid Crystallized Liquid Viscous Oil PhysicalCheck->Liquid Oiled out DSC DSC Analysis (Determine Onset & Polymorphs) Solid->DSC R&D / Validation Capillary Capillary MP (Quick QC Check) Solid->Capillary Routine QC BoilingPoint Boiling Point / Refractive Index Liquid->BoilingPoint Purity Purity Assay Selection DSC->Purity Capillary->Purity BoilingPoint->Purity HPLC HPLC-UV (Method A) Routine Release & Impurity Profiling Purity->HPLC qNMR qNMR (Method B) Standard Qualification Purity->qNMR

Caption: Decision tree for physical characterization and purity assignment based on the physical state of the isolated Paal-Knorr product.

Workflow 2: Paal-Knorr Impurity Fate Mapping

Understanding where impurities migrate is crucial for selecting the assay.[1]

ImpurityFate Reagents Reagents: 2,5-Hexanedione 2-Chloroaniline Reaction Paal-Knorr Condensation (Acid Cat., Heat) Reagents->Reaction Crude Crude Mixture Reaction->Crude Impurity1 Residual 2-Chloroaniline (Toxic, Basic) Crude->Impurity1 Impurity2 Oligomers (High MW, Lipophilic) Crude->Impurity2 Workup Workup: Acid Wash (removes amine) Recrystallization Crude->Workup Impurity1->Workup Removed by HCl wash Detection HPLC Detection Impurity1->Detection Trace levels (Limit Test) Impurity2->Workup Removed by Recryst. FinalProduct Purified Product Workup->FinalProduct FinalProduct->Detection

Caption: Fate of critical impurities (aniline and oligomers) during synthesis and their monitoring points via HPLC.

References

  • Amarnath, V., & Amarnath, K. (1995). "Intermediates in the Paal-Knorr Synthesis of Furans." Journal of Organic Chemistry, 60(2), 301-307.[1] (Mechanistic grounding for Paal-Knorr impurities).

  • PubChem. (2025).[1] 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole (Analog Data). National Library of Medicine.[1] Retrieved from [Link]

  • Organic Syntheses. (1939).[1] 2,5-Dimethylpyrrole Synthesis Protocol. Coll. Vol. 2, p. 219.[1] Retrieved from [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Source for qNMR protocol).

Sources

comparing antioxidant activity of 1-(2-chlorophenyl) vs 1-(4-chlorophenyl) pyrroles

[1]

Executive Summary

In the development of pyrrole-based antioxidants, the position of the chlorine atom on the N-phenyl ring acts as a critical molecular switch.

  • 1-(4-Chlorophenyl) Pyrroles (Para): Exhibit a planar conformation , maximizing π-conjugation between the pyrrole and phenyl rings. This generally favors high-affinity binding to enzymes (e.g., COX-2) but may reduce direct radical scavenging stability if the radical center is too exposed or metabolically labile.

  • 1-(2-Chlorophenyl) Pyrroles (Ortho): Characterized by a twisted conformation (dihedral angle >45°) due to steric clash between the ortho-chlorine and the pyrrole 2/5-positions. Surprisingly, experimental data indicates this "twisted" isomer retains significant ROS scavenging activity and neuroprotective efficacy, often outperforming electron-deficient para-analogs in direct antioxidant assays (DCFH-DA).

Recommendation: For direct ROS scavenging and lipid peroxidation inhibition, the 1-(2-chlorophenyl) scaffold is a validated candidate. For target-specific enzyme inhibition (e.g., COX-2) where binding pocket geometry is paramount, the 1-(4-chlorophenyl) scaffold is traditionally preferred.

Structural & Electronic Analysis

The distinct biological behaviors of these isomers stem from their fundamental physical chemistry.

Steric & Conformational Impact

The primary differentiator is the dihedral angle (

Feature1-(4-Chlorophenyl) [Para]1-(2-Chlorophenyl) [Ortho]
Geometry Planar / Near-Planar (

)
Non-Planar / Twisted (

)
Conjugation High (Lone pair on N delocalizes into Ph)Low (Steric twist breaks conjugation)
Steric Hindrance MinimalHigh (Cl clashes with Pyrrole C2/C5-H or substituents)
Solubility Generally lower (better packing)Generally higher (disrupted packing)
Graphviz Diagram: Structural Conformation & Steric Clash

The following diagram illustrates the steric interactions forcing the twist in the ortho-isomer compared to the planar para-isomer.

Gcluster_para1-(4-Chlorophenyl) Pyrrole(Planar Conformation)cluster_ortho1-(2-Chlorophenyl) Pyrrole(Twisted Conformation)node_paraPara-Cl Isomerfeat_para1Maximal π-Conjugationnode_para->feat_para1feat_para2Enzyme Binding(Lock & Key)node_para->feat_para2node_orthoOrtho-Cl Isomerfeat_ortho1Steric Clash(Cl vs Pyrrole-H)node_ortho->feat_ortho1Twistfeat_ortho3Direct ROSScavengingnode_ortho->feat_ortho3Activefeat_ortho2Broken Conjugation(N-Lone Pair Localized)feat_ortho1->feat_ortho2

Caption: Structural divergence driven by steric hindrance. The ortho-chlorine forces a twist, isolating the pyrrole's electronic system from the phenyl ring, altering reactivity.

Experimental Performance: Antioxidant Activity

Experimental data derived from 1,5-diaryl pyrrole derivatives (a common scaffold for these isomers) reveals non-intuitive activity trends.

Case Study: Neuroprotection & ROS Reduction in PC12 Cells

In a comparative study of 1,5-diaryl pyrroles against 6-OHDA induced neurotoxicity (a model of oxidative stress), the following compounds were evaluated:

  • Compound A (Para-Analog): 1-(4-trifluoromethoxyphenyl)...[1][2] (Electron-withdrawing, Planar)

  • Compound B (Para-Analog): 1-(4-methoxyphenyl)...[2] (Electron-donating, Planar)

  • Compound C (Ortho-Cl): 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole

Quantitative Summary (ROS & Lipid Peroxidation)
Assay1-(2-Chlorophenyl) [Cpd C]1-(4-Substituted EWG) [Cpd A]1-(4-Substituted EDG) [Cpd B]
ROS Scavenging (DCFH-DA) Significant Reduction No Significant ChangeSignificant Reduction
Lipid Peroxidation InhibitedInhibitedInhibited
Mechanism ROS Scavenging + COX-2 InhibitionCOX-2 Inhibition OnlyROS Scavenging Only
Neuroprotection HighHighHigh

Key Finding: The 1-(2-chlorophenyl) isomer demonstrated a dual mechanism. Unlike the electron-deficient para-analog (A), which failed to scavenge ROS directly, the ortho-chloro compound (C) effectively lowered intracellular ROS levels and inhibited the inflammatory COX-2 pathway.

Mechanistic Pathway Diagram

The following diagram details how the 1-(2-chlorophenyl) isomer intervenes in the oxidative stress cascade.

Pathwaycluster_stressOxidative Stress Cascadecluster_drug1-(2-Chlorophenyl) Pyrrole ActivityROSIntracellular ROS(Superoxide/Peroxide)LipidLipid Peroxidation(Membrane Damage)ROS->LipidCOXCOX-2 Activation(Inflammation)ROS->COXApoptosisNeuronal ApoptosisLipid->ApoptosisCOX->ApoptosisDrug1-(2-Cl) PyrroleDrug->ROS Direct Scavenging(DCFH-DA Data)Drug->COX Pathway Suppression

Caption: The 1-(2-chlorophenyl) pyrrole exhibits a dual-action mechanism, intercepting ROS directly and suppressing downstream inflammatory signaling.

Experimental Protocols

To validate these findings in your own laboratory, use the following self-validating protocols.

A. Intracellular ROS Measurement (DCFH-DA Assay)

This protocol quantifies the ability of the pyrrole to scavenge ROS within a cellular environment (e.g., PC12 cells).

  • Cell Preparation: Seed PC12 cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Pre-treatment: Treat cells with the test compounds (1-(2-Cl) vs 1-(4-Cl) analogs) at concentrations of 0.1, 0.5, and 1.0

    
     for 24h.
    
    • Control: Use DMSO (vehicle) treated cells.

    • Positive Control:[3] Ascorbic acid or Trolox.

  • Induction: Expose cells to 6-OHDA (

    
    ) or 
    
    
    for 24h to induce oxidative stress.
  • Labeling: Remove media, wash with PBS, and incubate with DCFH-DA (

    
    ) for 30 min at 37°C in the dark.
    
    • Mechanism:[1][4] Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH. ROS oxidizes DCFH to fluorescent DCF.

  • Measurement: Measure fluorescence intensity using a microplate reader.

    • Excitation: 485 nm

    • Emission: 530 nm

  • Validation: Results are valid if the 6-OHDA/Stress group shows >2-fold fluorescence increase over the negative control.

B. DPPH Radical Scavenging Assay (Cell-Free)

For direct chemical antioxidant assessment.

  • Reagent: Prepare a

    
     solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
    
  • Reaction: Mix

    
     of test compound (dissolved in methanol) with 
    
    
    of DPPH solution.
  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Measure absorbance at 517 nm .

  • Calculation:

    
    
    
    • Note: N-aryl pyrroles without free N-H or phenolic groups often show lower activity in DPPH than in cellular ROS assays.

References

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Source: Iranian Journal of Pharmaceutical Research (via NCBI) [Link] Citation for: Comparison of Compound C (1-(2-chlorophenyl)) vs Compound A (1-(4-substituted)) in ROS and lipid peroxidation assays.[1]

  • Understanding our love affair with p-chlorophenyl: present day implications from historical biases of reagent selection. Source: Journal of Medicinal Chemistry [Link] Citation for: Analysis of the "para-bias" in drug discovery and the structural/hydrophobic properties of p-chlorophenyl groups.[5]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Source: Molecules (MDPI) [Link] Citation for: Synthesis and anti-inflammatory (COX-2) evaluation of N-aryl pyrrole derivatives.

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Source: Molecules (MDPI) [Link] Citation for: General SAR of antioxidant pharmacophores and the role of planarity/conjugation.

A Comparative Guide to the Crystal Structure Validation of Sterically Hindered N-Aryl Pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, N-aryl pyrroles are a cornerstone scaffold. However, the introduction of bulky substituents on the N-aryl ring, a common strategy to modulate biological activity or material properties, presents significant challenges to one of the most fundamental characterization techniques: single-crystal X-ray diffraction. Steric hindrance can lead to non-planar conformations, disordered structures, and difficulties in accurately resolving atomic positions and intermolecular interactions. This guide provides a comparative analysis of crystallographic validation methods, moving beyond standard refinement to incorporate advanced computational techniques that offer a more robust and reliable determination of the solid-state structures of these challenging molecules.

The Challenge: When Steric Crowding Complicates Crystallography

The planarity of the pyrrole ring system is often perturbed by bulky N-aryl substituents, leading to significant dihedral angles between the pyrrole and aryl moieties. This steric strain can manifest in several ways during crystallographic analysis:

  • Disorder: The molecule may adopt multiple conformations within the crystal lattice, leading to smeared electron density and difficulty in modeling atomic positions accurately.

  • Ambiguous Atom Positioning: Standard refinement models, which assume spherical atoms (the Independent Atom Model or IAM), may not adequately describe the electron distribution in sterically strained systems, leading to inaccuracies in bond lengths and angles.[1]

  • Uncertain Intermolecular Interactions: The subtle interplay of non-covalent interactions that govern crystal packing can be difficult to interpret correctly when the molecular conformation itself is uncertain.

These challenges necessitate a multi-faceted approach to crystal structure validation, integrating traditional crystallographic refinement with powerful computational tools.

A Comparative Overview of Validation Techniques

This guide compares three tiers of validation methodologies: Standard Crystallographic Refinement, Hirshfeld Surface Analysis, and Quantum Crystallography Approaches. Each offers a progressively deeper level of insight into the crystal structure of sterically hindered N-aryl pyrroles.

Validation TechniquePrimary OutputKey AdvantagesLimitations for Sterically Hindered Systems
Standard Crystallographic Refinement (IAM) Atomic coordinates, displacement parameters, R-factorsFast, routine, and widely available.Can be inaccurate for disordered or highly strained structures; assumes spherical atoms.[1]
Hirshfeld Surface Analysis Visualization and quantification of intermolecular contactsProvides a detailed picture of the crystal packing environment; helps to identify key non-covalent interactions.Relies on the accuracy of the underlying crystallographic model.
Quantum Crystallography (e.g., DFT, HAR) Optimized molecular geometry, electron density distribution, more accurate atomic parametersProvides a physically more realistic model of the molecule; can resolve ambiguities in conformation and bonding.[1][2][3]Computationally intensive; requires specialized software and expertise.

Workflow for Comprehensive Crystal Structure Validation

A robust validation workflow for sterically hindered N-aryl pyrroles should be sequential, with each step building upon the last to provide a comprehensive understanding of the solid-state structure.

validation_workflow cluster_0 Experimental Data cluster_1 Initial Structure Determination cluster_2 Advanced Validation & Refinement cluster_3 Final Validated Structure xrd Single-Crystal X-ray Diffraction Data solution Structure Solution (e.g., SHELXT) xrd->solution refinement Standard Refinement (IAM) (e.g., SHELXL, Olex2) solution->refinement Initial Model hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) refinement->hirshfeld Validate Packing dft DFT Geometry Optimization (Gaussian, CRYSTAL) refinement->dft Compare Geometries final_model Comprehensive Structural Report hirshfeld->final_model har Quantum Crystallography Refinement (e.g., NoSpherA2) dft->har Generate Restraints har->final_model

Caption: A comprehensive workflow for the validation of sterically hindered N-aryl pyrrole crystal structures.

Experimental and Computational Protocols

Standard Crystallographic Refinement

The initial step in any crystal structure determination is the collection of high-quality single-crystal X-ray diffraction data and subsequent structure solution and refinement using standard software packages.

Protocol for Standard Refinement:

  • Crystal Growth: Grow high-quality single crystals suitable for X-ray diffraction. Slow evaporation from a saturated solution is a common method.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures (100-150 K) to minimize thermal motion.

  • Structure Solution: Use direct methods or Patterson methods to obtain an initial structural model (e.g., using SHELXT).

  • Structure Refinement: Refine the structural model against the experimental data using a least-squares approach (e.g., with SHELXL within the Olex2 graphical interface). This involves refining atomic positions, displacement parameters, and occupancies for any disordered atoms.

  • Initial Validation: Assess the quality of the refinement using metrics such as R-factors, goodness-of-fit (GooF), and residual electron density maps.

For sterically hindered molecules, this initial model may exhibit signs of disorder or unusual geometric parameters, signaling the need for more advanced validation.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[4][5][6] It provides a visual representation of how neighboring molecules interact, which is crucial for understanding the packing of sterically crowded N-aryl pyrroles.

Protocol for Hirshfeld Surface Analysis:

  • Input: A crystallographic information file (CIF) from the standard refinement.

  • Software: Use software such as CrystalExplorer.[4]

  • Surface Generation: Generate the Hirshfeld surface for the molecule of interest.

  • Property Mapping: Map properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface. Red spots on the dnorm surface indicate close contacts, which are often hydrogen bonds.

  • Fingerprint Plots: Generate 2D fingerprint plots to quantify the contribution of different types of intermolecular contacts (e.g., H···H, C···H, N···H).

This analysis can confirm expected hydrogen bonding patterns and reveal subtle interactions that stabilize the crystal packing, providing confidence in the refined structure.

Quantum Crystallography: DFT and Hirshfeld Atom Refinement

For the most challenging cases, where steric hindrance leads to significant conformational ambiguity or disorder, quantum crystallography offers a path to a more accurate and physically meaningful structural model.[1][2][3]

Protocol for DFT Geometry Optimization and Comparison:

  • Input: The refined coordinates from the standard crystallographic model.

  • Software: Use a quantum chemistry package such as Gaussian or CRYSTAL.[7]

  • Calculation Setup:

    • Choose an appropriate level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d,p) or larger).[8][9]

    • Perform a geometry optimization of an isolated molecule. For a more accurate comparison to the solid state, periodic boundary conditions can be applied in software like CRYSTAL.[7]

  • Analysis:

    • Confirm that the optimized geometry is a true energy minimum by performing a frequency calculation (no imaginary frequencies).[9]

    • Compare the bond lengths, angles, and dihedral angles of the DFT-optimized structure with the experimental crystal structure. Significant discrepancies may indicate issues with the crystallographic model.

Protocol for Hirshfeld Atom Refinement (HAR):

HAR goes a step further by using quantum mechanical calculations to generate aspherical atomic scattering factors, which are then used in the crystallographic refinement. This approach can lead to more accurate positions for hydrogen atoms and improved thermal parameters.[1][2] Software like NoSpherA2 integrated into Olex2 can perform such refinements.[10]

  • Initial Refinement: Perform a standard refinement to obtain a good starting model.

  • HAR Setup: Within a program like Olex2, initiate a Hirshfeld Atom Refinement. This will involve running quantum chemical calculations in the background to generate the necessary aspherical scattering factors.

  • Refinement Cycles: The refinement is then carried out using these improved scattering factors.

  • Validation: Compare the results of the HAR with the standard IAM refinement. Look for improvements in R-factors, a more chemically reasonable geometry, and more realistic anisotropic displacement parameters (ADPs).

Case Study: Resolving Conformational Ambiguity

Consider a hypothetical N-aryl pyrrole with bulky ortho-substituents on the aryl ring. Standard refinement might yield a structure with a large dihedral angle between the pyrrole and aryl rings, but with elongated bonds or flattened thermal ellipsoids in the crowded region, suggesting a model that is not fully capturing the structural reality.

By applying the advanced validation workflow:

  • Hirshfeld analysis might reveal unexpected C-H···π interactions that help to stabilize the observed conformation, lending credence to the non-planar structure.

  • DFT geometry optimization of the isolated molecule would provide a theoretical, gas-phase conformation. A close agreement between the DFT-optimized and the experimental dihedral angles would strongly support the crystallographic model.

  • HAR could then be employed to refine the structure with a more sophisticated atomic model, potentially leading to more precise C-H bond lengths and a better description of the thermal motion in the sterically hindered regions.

Conclusion

The crystal structure validation of sterically hindered N-aryl pyrroles demands a move beyond routine crystallographic analysis. While standard refinement provides an essential starting point, it can be prone to inaccuracies when dealing with the conformational complexities introduced by steric crowding. By integrating Hirshfeld surface analysis and quantum crystallography techniques such as DFT geometry optimization and Hirshfeld Atom Refinement, researchers can achieve a more robust, accurate, and physically meaningful understanding of their molecules in the solid state. This multi-faceted approach not only ensures the integrity of the reported crystal structures but also provides deeper insights into the subtle interplay of forces that govern molecular conformation and crystal packing, which are critical for rational drug design and the development of new materials.

References

  • Zheng, Q., et al. (2017). Q|R: quantum‐based refinement. Acta Crystallographica Section D: Structural Biology, 73(2), 45-52. [Link]

  • Gomes, C. S. B., et al. (2018). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. CrystEngComm, 20(33), 4785-4797. [Link]

  • Cole, J. C., et al. (2012). Validating and understanding ring conformations using small molecule crystallographic data. Journal of medicinal chemistry, 55(10), 4583-4593. [Link]

  • Dominiak, P. M. (n.d.). Advancing quantum crystallography for better insight into structure and properties of crystals. National Science Centre, Poland. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Gomes, C. S. B., et al. (2018). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. RSC Publishing. [Link]

  • Woźniak, K. (n.d.). QUANTUM CRYSTALLOGRAPHY. FLOGEN Star Outreach. [Link]

  • Ryde, U. (2022). Combining crystallography with quantum mechanics. Current Opinion in Structural Biology, 72, 18-26. [Link]

  • University of Bern. (2020). Refinement method uses quantum calculations to detail intricacies in crystal structures. Chemistry World. [Link]

  • Kratzert, D., et al. (2015). DSR: enhanced modelling and refinement of disordered structures with SHELXL. Journal of Applied Crystallography, 48(3), 933-938. [Link]

  • Gangjee, A., et al. (2018). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3,2-d]pyrimidines as Microtubule Targeting Agents. Bioorganic & medicinal chemistry, 26(22), 5895-5907. [Link]

  • Weber, T., & Bürgi, H. B. (2002). Determination and refinement of disordered crystal structures using evolutionary algorithms in combination with Monte Carlo methods. Acta Crystallographica Section A: Foundations of Crystallography, 58(6), 526-540. [Link]

  • Gonzalez-Lara, A., et al. (2018). A Non-Planar Iodinated Pyrrole Study. Request PDF. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. [Link]

  • CRYSTAL. (n.d.). Geometry optimization. CRYSTAL tutorials. [Link]

  • Anthony, A. D., & Jones, P. G. (2023). Optimizing disordered crystal structures. Acta Crystallographica Section C: Structural Chemistry, 79(3), 121-122. [Link]

  • El-Sayed, M. T., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. RSC Medicinal Chemistry. [Link]

  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(19), e202116358. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Mustafa, H. H. (2016). Synthesis and Study of New N-Aryl Pyrroles. International Journal of Current Microbiology and Applied Sciences, 5(2), 746-751. [Link]

  • Al-Otaibi, J. S., et al. (2017). Molecular Design, Geometry Structures and Stability for Pyrrole Substitutes, DFT study as Organic Solar cell system (One Anchoring System). ResearchGate. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Li, Z., et al. (2025). Generative Refinement: A New Paradigm for Determining Single Crystal Structures Directly from HKL Data. arXiv. [Link]

  • Yakovleva, M. A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of (3aSR,10RS,10aRS)-2-(4-iodophenyl)-1-oxo-5-tosyl-1,2,3,3a,4,5,10,10a-octahydropyrrolo[3,4-b]carbazole-10-carboxylic acid–ethanol (1/1). Acta Crystallographica Section E: Crystallographic Communications, 80(3). [Link]

  • Science.gov. (n.d.). steric hindrance effect: Topics. Science.gov. [Link]

  • Bhowmick, A., et al. (2022). Improving sampling of crystallographic disorder in ensemble refinement. Acta Crystallographica Section D: Structural Biology, 78(4), 434-447. [Link]

  • Al-Majid, A. M. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of (2 Z)-3-oxo- N-phenyl-2-[(1 H-pyrrol-2-yl)methylidene]butanamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1142-1146. [Link]

  • Thomas, I. R., et al. (2010). WebCSD: the online portal to the Cambridge Structural Database. Journal of Applied Crystallography, 43(2), 362-366. [Link]

  • Nilsen, A., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of medicinal chemistry, 56(8), 3295-3308. [Link]

  • Sasi, S., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1239, 130514. [Link]

  • Ullah, F., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Crystals, 13(10), 1435. [Link]

  • Lopez-Zubiri, M. A., et al. (2025). Predicting Anisotropic Displacement Parameters (ADPs) of Crystal Structures with Cartesian-based Graph Neural Networks. arXiv. [Link]

  • Wu, Y., et al. (2019). Electronic and Steric Control of n→π* Interactions: Stabilization of the α-Helix Conformation without a Hydrogen Bond. Journal of the American Chemical Society, 141(15), 6337-6346. [Link]

  • Gonzalez-Platas, J., et al. (2025). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Polymers, 17(4), 793. [Link]

  • Bordeianu, C., et al. (2025). Design of a Novel Class of N-Heterocyclic Carbene Cycloplatinated Complexes Containing Pyrene Chromophores. Molecules, 30(23), 5035. [Link]

  • Farfán-Paredes, M., & Santillan, R. (2024). 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. Acta Crystallographica Section C: Structural Chemistry, 80(9), 472-477. [Link]

  • De Coster, T., et al. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molbank, 2024(3), M1851. [Link]

  • Tsurugi, H., et al. (2023). W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors. ChemRxiv. [Link]

  • De Vito, E., et al. (2021). Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. ACS medicinal chemistry letters, 13(1), 63-69. [Link]

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Technical Assessment: UV-Vis Characterization of 2,5-Dimethyl-1-(2-chlorophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis absorption maxima of 2,5-dimethyl-1-(2-chlorophenyl)pyrrole Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the UV-Vis spectral properties of 2,5-dimethyl-1-(2-chlorophenyl)pyrrole , a sterically crowded N-aryl pyrrole. Unlike planar analogs that exhibit extended conjugation, this specific derivative is characterized by steric inhibition of resonance . The interaction between the pyrrole's 2,5-dimethyl groups and the phenyl ring's ortho-chloro substituent forces the biaryl system into a near-orthogonal conformation. Consequently, its UV-Vis absorption maximum (


) does not exhibit the significant bathochromic shift typical of conjugated N-aryl systems, appearing instead in the 240–255 nm  range, characteristic of the isolated pyrrole chromophore.
Compound Profile & Mechanistic Insight[1]

The spectral behavior of N-aryl pyrroles is governed by the dihedral angle (


) between the pyrrole and phenyl rings.
  • Molecule: 2,5-dimethyl-1-(2-chlorophenyl)pyrrole

  • Core Mechanism: Steric Decoupling .

    • Electronic Drive: The nitrogen lone pair seeks to delocalize into the phenyl ring (planar conformation preferred for resonance).

    • Steric Penalty: The methyl groups at positions 2 and 5 of the pyrrole ring clash with the ortho-substituents of the phenyl ring. In this specific target, the bulky 2-chloro group on the phenyl ring exacerbates this clash, locking the molecule in a highly twisted, non-planar conformation (

      
      ).
      
  • Spectral Consequence: The

    
    -systems are effectively decoupled. The UV spectrum resembles the sum of its parts (2,5-dimethylpyrrole + chlorobenzene) rather than a fused conjugated system.
    
Comparative Analysis: Steric Influence on

To understand the target molecule, we must compare it with analogs possessing varying degrees of steric hindrance.

Table 1: Comparative UV-Vis Absorption Data of N-Aryl Pyrroles

CompoundSteric HindranceConformationPredicted

(nm)*
Electronic State
1-Phenylpyrrole LowPlanar / Slightly Twisted260 – 280 Conjugated (Bathochromic shift)
2,5-Dimethyl-1-phenylpyrrole HighTwisted (

)
240 – 250 Partially Decoupled
2,5-Dimethyl-1-(2-chlorophenyl)pyrrole Severe Orthogonal (

)
240 – 255 Fully Decoupled

*Note: Values are solvent-dependent (typically Acetonitrile or Methanol). The "Decoupled" state means the spectrum is dominated by the


 transition of the pyrrole ring itself, which typically occurs at 210 nm (unsubstituted) to 240-250 nm (substituted).
Experimental Protocols
A. Synthesis: Paal-Knorr Condensation

The most robust route to this compound is the Paal-Knorr synthesis, utilizing acetonylacetone (2,5-hexanedione) and 2-chloroaniline.

Reagents:

  • 2,5-Hexanedione (1.0 eq)

  • 2-Chloroaniline (1.0 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (catalytic amount) or Acetic Acid (solvent/catalyst).

Workflow Diagram (DOT):

PaalKnorrSynthesis Start Reagents: 2,5-Hexanedione + 2-Chloroaniline Reaction Reflux (EtOH or AcOH, 80°C) Catalyst: p-TSA Start->Reaction Intermediate Hemiaminal Intermediate Reaction->Intermediate Nucleophilic Attack Cyclization Cyclization & Dehydration Intermediate->Cyclization -H2O Product Target: 2,5-Dimethyl-1-(2-chlorophenyl)pyrrole Cyclization->Product Aromatization

Figure 1: Step-wise Paal-Knorr synthesis pathway for the target pyrrole.

B. Purification Protocol (Critical for UV Accuracy)

Impurities like unreacted aniline or oxidized polypyrroles can drastically alter UV readings.

  • Extraction: Dilute reaction mix with EtOAc, wash with 1M HCl (removes unreacted amine), then NaHCO3 and Brine.

  • Drying: Dry organic layer over anhydrous Na2SO4.

  • Isolation: Remove solvent in vacuo.

  • Final Polish: Recrystallize from Ethanol/Water or perform column chromatography (Hexane/EtOAc 9:1) if the oil is dark. Target is a pale yellow oil or solid.

C. UV-Vis Measurement Methodology

Objective: Determine exact


 and Molar Extinction Coefficient (

).
  • Solvent Choice: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH) . (Cutoff for MeCN is <190 nm, allowing full view of the pyrrole band).

  • Blanking: Use a quartz cuvette (1 cm path length) with pure solvent.

  • Stock Solution: Prepare a

    
     M solution.
    
    • Calculation: MW = 205.68 g/mol . Weigh 2.06 mg into 100 mL volumetric flask.

  • Scan Parameters:

    • Range: 200 nm – 400 nm.

    • Scan Speed: Medium (to capture fine structure if present).

  • Validation:

    • Dilute stock 1:10 (

      
       M).
      
    • Measure absorbance.[1][2][3] Check if

      
       remains constant (rules out aggregation).
      
    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
Structural-Spectral Relationship

The diagram below illustrates why the target molecule exhibits a blue-shifted (hypsochromic) absorption compared to planar analogs.

StericEffect cluster_planar Planar Analog (e.g., 1-Phenylpyrrole) cluster_target Target: 2,5-Dimethyl-1-(2-chlorophenyl)pyrrole P1 Orbital Overlap (Conjugated) P2 Low Energy Gap (HOMO-LUMO) P1->P2 P3 Red Shifted λmax (>260 nm) P2->P3 T1 Steric Clash (Me vs Cl) T2 Orthogonal Twist (~90°) T1->T2 T3 Broken Conjugation (Decoupled π systems) T2->T3 T4 Blue Shifted λmax (240-255 nm) T3->T4

Figure 2: Impact of steric hindrance on electronic conjugation and spectral shift.

References
  • Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. Retrieved from [Link]

  • Comparison of the resonance-enhanced multiphoton ionization spectra of pyrrole and 2,5-dimethylpyrrole . National Institutes of Health (PubMed). Retrieved from [Link]

  • Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation and Barriers to Racemization . ResearchGate.[4] Retrieved from [Link]

  • 2,5-Dimethylpyrrole Spectral Data . NIST Chemistry WebBook.[5] Retrieved from [Link]

  • Factors affecting UV-Visible absorption spectra . SlideShare. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, a compound that, due to its chlorinated aromatic and pyrrole moieties, necessitates careful handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established best practices for structurally related and hazardous chemicals to ensure a high margin of safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough risk assessment is paramount. The structure of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole suggests several potential hazards based on analogous compounds:

  • Toxicity: Pyrrole and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The presence of a chlorinated phenyl group may enhance this toxicity.

  • Flammability: Many pyrrole-based compounds are flammable liquids and their vapors can form explosive mixtures with air.[1][2]

  • Environmental Hazard: Chlorinated organic compounds are often persistent in the environment and can be harmful to aquatic life.[3] Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are typically classified as hazardous.[3]

  • Reactivity: Pyrroles can be incompatible with strong oxidizing agents, acids, and acid chlorides.[1]

A summary of the key hazard classifications for similar compounds is presented below:

Hazard ClassClassificationRationale
Acute Toxicity (Oral) Category 3 or 4Harmful or toxic if swallowed.[2][4]
Skin Irritation Category 2Causes skin irritation.[4]
Eye Damage/Irritation Category 1 or 2ACauses serious eye damage or irritation.[4]
Flammable Liquid Category 3Flammable liquid and vapor.[2]
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[4][5]
Aquatic Hazard Acute Category 3Harmful to aquatic life.

Pre-Disposal: Safe Handling and Storage of Waste

Proper handling and temporary storage of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole waste are critical to prevent accidental exposure and environmental contamination.

Personal Protective Equipment (PPE)

A robust PPE protocol is your first line of defense. The following should be considered mandatory when handling this chemical waste:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to check the glove manufacturer's compatibility chart for the specific solvent used with the compound.[1]

  • Body Protection: A laboratory coat is standard. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.[1]

  • Respiratory Protection: All handling of this waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]

Waste Segregation and Containerization

Proper segregation prevents dangerous reactions and simplifies the final disposal process.

  • Dedicated Waste Container: Use a clearly labeled, leak-proof container designated specifically for halogenated organic waste.[7] The container must be compatible with the chemical; a glass or appropriate plastic container is recommended.[1]

  • Labeling: The waste container must be labeled "HAZARDOUS WASTE" and list all constituents, including 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole and any solvents.[7] Do not use chemical formulas or abbreviations.[7]

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[1][7] A chemical compatibility chart should be consulted to prevent accidental mixing of incompatible waste streams.[8]

Step-by-Step Disposal Protocol

The disposal of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole must comply with all local, state, and federal regulations.[1][3] The following protocol outlines the necessary steps for its safe disposal.

Step 1: Waste Collection

  • Carefully transfer the waste into the designated and labeled hazardous waste container inside a chemical fume hood.

  • Avoid overfilling the container; a general rule is to not exceed 80% capacity to allow for vapor expansion.

Step 2: Container Sealing and Storage

  • Securely seal the container cap.

  • Store the sealed container in a designated satellite accumulation area that is secure and under the control of the generator.[7] This area should have secondary containment to capture any potential leaks.

Step 3: Arrange for Professional Disposal

  • This chemical waste must be disposed of through a licensed hazardous waste disposal company.[3][9] Do not attempt to dispose of it down the drain or in regular trash.[10][11]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will have established procedures and contracts with certified waste haulers.

Step 4: Documentation

  • Complete any required waste disposal forms provided by your EHS department.[7] Accurate documentation is a legal requirement and ensures the waste is managed correctly.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry to the contaminated area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the SDS for a similar compound if available.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole.

G start Waste Generation: 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Labeled Halogenated Organic Waste Container fume_hood->waste_container transfer Transfer Waste to Container (Do not exceed 80% capacity) waste_container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage ehs_contact Contact EHS for Pickup storage->ehs_contact documentation Complete Waste Disposal Forms ehs_contact->documentation disposal Professional Disposal by Licensed Vendor documentation->disposal

Disposal workflow for 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is a multi-faceted process that hinges on a thorough understanding of its potential hazards, strict adherence to handling protocols, and compliance with regulatory requirements. By following this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the principles of responsible scientific practice.

References

  • PF Online. What Regulations Apply to Chlorinated Solvent Use?. [Link]

  • Western Kentucky University. Hazardous & Regulated Waste Management Guide. [Link]

  • Tennessee Department of Environment & Conservation. HAZARDOUS WASTE MANAGEMENT. [Link]

  • PubChem. 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link]

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Personal protective equipment for handling 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole CAS Registry Number: 32570-13-1 (Isomer specific) / General N-aryl pyrrole class hazards apply.

As researchers, we often treat pyrrole derivatives as standard organic intermediates. However, the 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole structural motif combines the oxidative instability of electron-rich pyrroles with the lipophilicity and toxicity profile of chlorinated aromatics.

Critical Hazard Justification:

  • Ocular Toxicity: N-substituted pyrroles and their precursors (like acetonylacetone) can cause irreversible corneal damage (GHS H318). Standard safety glasses are insufficient for synthesis scales >100mg.

  • Permeation Risks: The chlorinated aromatic moiety significantly reduces the breakthrough time of standard nitrile gloves.

  • Oxidative Instability: This compound will darken and polymerize upon air exposure, necessitating inert handling not just for yield, but to prevent the formation of uncharacterized, potentially sensitizing degradation products.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Hand Protection: The Nitrile Fallacy

Warning: Standard disposable nitrile gloves (4 mil) offer poor resistance to chlorinated aromatics. The chlorine substituent facilitates rapid permeation through the nitrile matrix.

Contact TypeRecommended MaterialMin. ThicknessBreakthrough TimeAction Protocol
Incidental Splash Double-Gloved Nitrile 5 mil (outer) / 4 mil (inner)< 5 MinutesImmediately remove outer glove upon any visible splash. Inspect inner glove.[1][2]
Immersion / Spill Silver Shield® (Laminate) 2.7 mil> 4 HoursMandatory for spill cleanup or cleaning glassware soaked in the compound.
Synthesis Handling Nitrile (High Grade) 8 mil (Extended Cuff)~15 MinutesChange gloves every 30 minutes of active handling, regardless of visible contamination.
Respiratory & Ocular Protection[1][4][5][6][7][8][9]
  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are required.

    • Reasoning: If this compound is an oil (common for impure N-aryl pyrroles) or in solution, a splash can bypass safety glasses. The risk of serious eye damage (H318) mandates a complete seal.

  • Respiratory (Outside Hood): If weighing outside a hood is unavoidable (strongly discouraged), use a Half-Face Respirator with P100/Organic Vapor (OV) cartridges .

Operational Workflow: Handling & Synthesis

This protocol ensures data integrity (preventing oxidation) and operator safety.

Phase 1: Preparation & Weighing[1]
  • Static Control: If the compound is a solid, use an anti-static gun on the weighing boat. Chlorinated aromatics can carry static charges, causing powder scattering.

  • Inerting: Purge the stock container with Nitrogen or Argon immediately after opening.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DCM, DMSO) slowly down the side of the vial to minimize aerosol generation.

Phase 2: Reaction Setup (Paal-Knorr or similar)[1]
  • Temperature Control: N-aryl pyrroles can be exothermic during formation. Ensure cooling baths are active before addition.

  • Sealing: Use septa and bleed needles vented to a scrubber or the back of the hood. Do not rely on open reflux condensers without an inert gas blanket.

Phase 3: Waste Disposal

Critical Compliance: This compound contains a Chlorine atom.

  • Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acid waste (risk of exothermic polymerization) or oxidizing agents (fire risk).[3]

  • Container: High-density polyethylene (HDPE) or glass. Avoid standard LDPE for long-term storage of the waste solution.

Visualized Safety Logic

Diagram 1: PPE Selection Decision Tree

This logic gate ensures you select the correct glove based on the specific interaction type.

PPE_Decision_Tree Start Handling 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solvated State->Liquid Interaction Interaction Type? Solid->Interaction Liquid->Interaction Splash Incidental Splash (Weighing/Transfer) Interaction->Splash Immersion Immersion / Spill (Cleanup) Interaction->Immersion Gloves1 Double Nitrile (5mil) Change immediately on contact Splash->Gloves1 Gloves2 Silver Shield / Laminate (Chemical Barrier) Immersion->Gloves2 Resp Fume Hood Required Gloves1->Resp Always Gloves2->Resp Always

Caption: Decision matrix for glove selection based on exposure risk. Note that standard nitrile is insufficient for immersion.

Diagram 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a spill outside the fume hood.

Spill_Response Spill Spill Detected (>5 mL) Evacuate 1. Evacuate Area (Alert Lab Mgr) Spill->Evacuate PPE_Up 2. Don PPE (Goggles + Laminate Gloves) Evacuate->PPE_Up Absorb 3. Absorb (Vermiculite/Sand) PPE_Up->Absorb Collect 4. Collect (Non-sparking tools) Absorb->Collect Waste 5. Disposal (Halogenated Waste) Collect->Waste

Caption: Step-by-step spill response protocol emphasizing the need for laminate gloves during cleanup.

References

  • BLD Pharm. (n.d.). SDS for 1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS 32570-13-1). Retrieved from

  • PubChem. (2025). 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole (Analogous Compound Safety Data). National Library of Medicine. Retrieved from

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide: Vulnerability to Halogenated Aromatics. Retrieved from

  • MilliporeSigma. (2025).[4] Safety Data Sheet: Pyrrole (General Class Hazards). Retrieved from

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from

Sources

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